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{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Documentation Hub

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  • Product: {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol
  • CAS: 1094451-64-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol: A Technical Whitepaper

Executive Summary The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and advanced drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and advanced drug discovery[1]. Characterized by a 1-methylimidazole ring linked via a methylene ether bridge to a benzyl alcohol moiety, this molecule offers a unique combination of hydrogen-bonding capabilities, basicity, and synthetic handles. The 1-methylimidazole motif is particularly prized in kinase inhibitor design, as it frequently occupies hydrophobic pockets or forms critical hydrogen bonds with hinge-region residues (e.g., Asp855 in mutant EGFR kinases)[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural logic, and validated experimental workflows for its characterization and synthetic elaboration.

Structural and Physicochemical Descriptors

Understanding the physicochemical profile of this intermediate is paramount for its successful integration into larger pharmacophores. The compound adheres well to Lipinski's Rule of Five, making it an ideal fragment for oral drug candidates.

Table 1: Key Physicochemical and Structural Properties

PropertyValueSource/Validation
Chemical Name {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanolIUPAC Standard
CAS Registry Number 1094451-64-5Sigma-Aldrich[1]
Molecular Formula C12H14N2O2Sigma-Aldrich[1]
Molecular Weight 218.26 g/mol Sigma-Aldrich[1]
PubChem CID 39869093Labsolu[3]
InChI Key OESXAOYFSFVFKU-UHFFFAOYSA-NSigma-Aldrich[1]
Physical State Solid (Powder)Sigma-Aldrich[1]
H-Bond Donors 1 (Hydroxyl group)Structural Analysis
H-Bond Acceptors 4 (Imidazole nitrogens, ether oxygen, hydroxyl oxygen)Structural Analysis

Chemical Reactivity & Mechanistic Insights

The synthetic utility of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol stems from its orthogonal reactive sites. The molecule presents three primary domains of interest:

  • The Benzyl Alcohol (-CH₂OH): This is the primary synthetic handle. It can undergo mild oxidation to yield the corresponding benzaldehyde, or be converted into a benzyl halide (using SOCl₂ or PBr₃) for subsequent Sₙ2 displacement or cross-coupling reactions.

  • The 1-Methylimidazole Ring: The sp²-hybridized nitrogen acts as a strong hydrogen bond acceptor and a weak base (pKa ~ 7.0). This basicity allows for the formation of stable, water-soluble salts (e.g., hydrochlorides, mesylates) and enables coordination with transition metals (Cu, Zn, Pd) during complex catalytic cycles.

  • The Methylene Ether Bridge: While generally stable under basic and mildly acidic conditions, it provides essential conformational flexibility, allowing the imidazole ring to adopt optimal geometries when binding to biological targets[2].

ReactivityMap Core Compound 1094451-64-5 {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Hydroxyl Benzyl Alcohol Moiety -CH2OH Core->Hydroxyl Site 1 Imidazole 1-Methylimidazole Ring Basic Center Core->Imidazole Site 2 Ether Ether Linkage -CH2-O- Core->Ether Site 3 Oxidation Oxidation to Aldehyde (Dess-Martin, MnO2) Hydroxyl->Oxidation Halogenation Conversion to Halide (SOCl2, PBr3) Hydroxyl->Halogenation SaltFormation Salt Formation (HCl, Mesylate) Imidazole->SaltFormation MetalCoord Metal Coordination (Cu, Zn, Pd) Imidazole->MetalCoord

Caption: Structural logic and orthogonal reactivity map of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol.

Experimental Methodologies

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Because the imidazole ring is ionizable near physiological pH, measuring LogD(7.4) is more pharmacologically relevant than LogP. The shake-flask method remains the gold standard for this determination.

Causality & Validation: The buffer and n-octanol must be mutually saturated prior to the experiment to prevent volume shifts during the shake phase, which would skew the concentration calculations. Propranolol is recommended as a positive control to validate the LC-MS/MS system's response.

LogDWorkflow Prep 1. Buffer & Octanol Prep pH 7.4 PBS + n-Octanol Equilibrate 2. Saturation Stir 24h to mutually saturate Prep->Equilibrate Spike 3. Compound Addition Add 1 mg of Compound Equilibrate->Spike Shake 4. Shake-Flask Agitate 60 min at 25°C Spike->Shake PhaseSep 5. Centrifugation Phase Separation Shake->PhaseSep Analyze 6. LC-MS/MS Analysis Quantify both phases PhaseSep->Analyze

Caption: Step-by-step workflow for the Shake-Flask determination of LogD(7.4).

Step-by-Step Procedure:

  • Preparation: Prepare 100 mL of 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Mutual Saturation: Combine 50 mL of PBS with 50 mL of HPLC-grade n-octanol in a sealed vessel. Stir vigorously for 24 hours at 25°C, then allow the phases to separate completely.

  • Spiking: Dissolve 1.0 mg of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in 1 mL of the mutually saturated n-octanol phase.

  • Partitioning: Transfer 0.5 mL of the spiked octanol and 0.5 mL of the saturated PBS into a 2 mL Eppendorf tube.

  • Agitation: Shake the tube on an orbital shaker at 300 rpm for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the tube at 10,000 x g for 10 minutes to break any micro-emulsions.

  • Analysis: Carefully aliquot 100 µL from each phase. Dilute appropriately with acetonitrile and quantify the compound concentration in both phases using LC-MS/MS (MRM mode targeting the [M+H]⁺ ion at m/z 219.1).

  • Calculation: LogD(7.4) = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Protocol 2: Mild Oxidation to 4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

Converting the benzyl alcohol to an aldehyde is a frequent requirement for subsequent reductive aminations or Wittig reactions.

Causality & Validation: Dess-Martin Periodinane (DMP) is selected over Jones reagent (CrO₃/H₂SO₄) because the highly acidic conditions of the Jones oxidation would protonate the imidazole ring, potentially leading to precipitation of intractable chromium salts and complicating the workup. DMP operates under mild, neutral conditions, preserving the integrity of the basic heterocycle.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with inert Argon.

  • Dissolution: Dissolve 218 mg (1.0 mmol) of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 509 mg (1.2 mmol, 1.2 eq) of Dess-Martin Periodinane in small portions over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (eluent: 5% MeOH in DCM; visualize with UV at 254 nm).

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Safety, Handling, and Storage

Maintaining the integrity of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol requires adherence to standard laboratory safety protocols[1].

  • GHS Classification: The compound is classified under the Globally Harmonized System as causing Skin Irritation (Category 2, H315), Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation, H335)[1].

  • Handling: Utilize a certified fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat (P280)[1]. Avoid inhaling the dust (P261)[1].

  • Storage: Store the powder at room temperature (RT) in a tightly sealed, light-resistant container[1]. Ensure the environment is dry, as prolonged exposure to high humidity may lead to caking or degradation of the powder[1].

References

  • Sigma-Aldrich. "{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol | 1094451-64-5".
  • Labsolu. "{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol".
  • ACS Publications. "Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode".

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Experimental Integration of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Executive Summary For researchers and drug development professionals, the integration of specialized heterocyclic building blocks into synthetic pipelines or biological assays requires a rigorous understanding of both th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the integration of specialized heterocyclic building blocks into synthetic pipelines or biological assays requires a rigorous understanding of both their physicochemical behavior and toxicological profiles. This whitepaper provides an in-depth analysis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5). By synthesizing Safety Data Sheet (SDS) mandates with mechanistic chemical logic, this guide establishes self-validating protocols for the safe handling, storage, and experimental application of this bifunctional compound.

Physicochemical Profile & Structural Logic

The compound features two critical functional domains: a 1-methylimidazole ring and a benzylic alcohol, connected via an ether linkage.

  • The Imidazole Motif: Acts as a hydrogen bond acceptor and potential metal chelator (pKa ~7.0), making it a valuable pharmacophore in kinase inhibition and epigenetic modulation.

  • The Benzylic Alcohol: Provides a versatile synthetic handle for further functionalization (e.g., oxidation to an aldehyde or conversion to a leaving group) but requires protection from strong oxidizing agents during storage.

Quantitative Chemical Data

Data synthesized from [1].

PropertyValue
Chemical Name {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol
CAS Number 1094451-64-5
Molecular Formula C12H14N2O2
Molecular Weight 218.26 g/mol
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT), Desiccated
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)

Hazard Assessment & Toxicology (SDS Core)

Understanding the causality behind hazard classifications is critical for proactive risk mitigation. The compound is classified under the Globally Harmonized System (GHS) as a Category 2 irritant for skin and eyes, and a Category 3 respiratory irritant.

Hazard Statements (H-Codes) & Mechanistic Rationale
CodeHazard DescriptionMechanistic Rationale
H315 Causes skin irritationThe compound's moderate lipophilicity allows it to partition into the stratum corneum, where the nucleophilic primary alcohol and basic imidazole can disrupt epidermal protein networks.
H319 Causes serious eye irritationDirect contact with mucosal membranes causes rapid localized pH shifts and osmotic stress, leading to severe irritation and potential corneal micro-abrasions from the powder form.
H335 May cause respiratory irritationInhalation of fine particulates triggers localized inflammatory cascades in the upper respiratory tract epithelium.
Precautionary Statements (P-Codes)

To comply with , the following core precautionary measures must be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Engineering Controls & Safe Handling

The primary risk vector for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is particulate aerosolization during weighing and transfer.

Workflow for safe handling, storage, and preparation of the imidazole derivative.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides a robust barrier against aromatic ethers and heterocyclic compounds, preventing dermal absorption (H315 mitigation).

  • Eye Protection: Snug-fitting chemical safety goggles. Standard safety glasses are insufficient due to the risk of airborne dust (H319 mitigation).

  • Respiratory Protection: Handling must occur within a certified Class II biological safety cabinet or chemical fume hood. If ventilation is unavailable, an N95 or P100 particulate respirator is mandatory (H335 mitigation).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, all experimental workflows utilizing this compound must incorporate self-validating Quality Control (QC) steps.

Protocol 1: Preparation and Validation of 10 mM Master Stock
  • Step 1: Weighing. In a calibrated fume hood, weigh the required mass using an analytical balance.

  • Step 2: Solubilization. Dissolve the powder in anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Causality: The aromatic and heterocyclic nature of the compound makes it highly soluble in polar aprotic solvents, preventing precipitation in downstream aqueous biological assays.

  • Step 3: Self-Validation (QC). Remove a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS or 1H-NMR. Causality: This confirms the structural integrity of the benzylic alcohol, ensuring it has not spontaneously oxidized to an aldehyde during transit or storage. This establishes a verified baseline before biological testing.

  • Step 4: Storage. Aliquot the remaining stock into amber glass vials, purge with Argon or Nitrogen gas, and store at -20°C. Causality: Amber vials prevent UV-mediated degradation, and inert gas purging minimizes oxidative degradation over time.

Protocol 2: In Vitro Cellular Assay Integration

Step-by-step protocol for integrating the compound into in vitro cellular assays.

  • Step 1: Serial Dilution. Prepare a working concentration range (e.g., 10 µM to 1 nM) by serially diluting the 10 mM stock directly into complete cell culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can induce baseline cellular toxicity, confounding the phenotypic readout of the target compound.

  • Step 2: Cell Treatment. Add the diluted compound to cells seeded in a 96-well or 384-well microtiter plate.

  • Step 3: Incubation. Incubate at 37°C, 5% CO2 for the desired timepoint (typically 24-48 hours depending on the target protein turnover rate).

  • Step 4: Endpoint Readout. Perform the specific biochemical or phenotypic assay (e.g., CellTiter-Glo for viability or TR-FRET for target engagement) and calculate IC50/EC50 values.

Emergency Response & Spill Management

In the event of an accidental spill, immediate containment is required to prevent aerosolization.

  • Evacuation: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the powder, exacerbating H335 respiratory hazards.

  • Cleanup: Gently cover the spill with a damp absorbent cloth or paper towel to suppress dust. Carefully scoop the material into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 10% bleach solution or appropriate organic solvent (e.g., ethanol) followed by soap and water, ensuring all residual compound is removed.

References

  • Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • PubChem Compound Summary for Imidazole Derivatives Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in Organic Solvents

Executive Summary Understanding the solubility profile of an active pharmaceutical ingredient (API) or a critical synthetic intermediate is the cornerstone of successful drug development, influencing everything from reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of an active pharmaceutical ingredient (API) or a critical synthetic intermediate is the cornerstone of successful drug development, influencing everything from reaction yields to final formulation efficacy. This technical guide explores the solubility characteristics of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS Number: 1094451-64-5)[1]. With a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol , this compound presents a unique polyfunctional architecture[1]. By analyzing its structural moieties, applying predictive thermodynamic models, and establishing rigorous experimental protocols, researchers can rationally select organic solvents for synthesis, purification, and pre-formulation workflows.

Structural Analysis & Predictive Thermodynamics

The solubility of any molecule in an organic solvent is fundamentally governed by the energetic penalty of disrupting its crystal lattice versus the thermodynamic gain of solute-solvent interactions ( ΔGdissolution​=ΔH−TΔS ). For {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol, the solvation behavior is dictated by four distinct structural features:

  • 1-Methyl-1H-imidazole Ring: This highly polar, electron-rich heteroaromatic ring contains a basic pyridine-like nitrogen. It acts as a strong hydrogen-bond (H-bond) acceptor, driving high solubility in protic and highly polar aprotic solvents.

  • Methanol Group (-CH₂OH): A primary alcohol that serves as both a strong H-bond donor and acceptor. This moiety ensures strong interactions with polar protic solvents (e.g., ethanol, methanol).

  • Ether Linkage (-O-CH₂-): Provides conformational flexibility and acts as an additional H-bond acceptor.

  • Central Phenyl Ring: Imparts lipophilicity and enables π−π stacking and dispersion interactions, allowing for moderate solubility in intermediate-polarity solvents like dichloromethane (DCM) or ethyl acetate.

Hansen Solubility Parameters (HSP)

To move beyond trial-and-error, solvent selection should be guided by 2[2]. HSP deconstructs the total cohesive energy of a liquid into three coordinate forces: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen-bonding forces ( δH​ )[2]. Solvents whose HSP coordinates closely match those of the target solute will minimize the energetic cost of cavity formation, resulting in high miscibility[2]. Given the compound's high density of H-bond acceptors and donors, its δP​ and δH​ values are predicted to be relatively high, steering the optimal solvent selection toward polar organics.

Theoretical Solubility Profile

Based on the functional group analysis and HSP principles, the quantitative solubility of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol across standard organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High (>100 mg/mL)Exceptional dipole-dipole interactions ( δP​ ) solvate the polar surface area; strong H-bond acceptance from the API's hydroxyl group.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Strong H-bond donation to the imidazole nitrogen and ether oxygen; H-bond acceptance from the terminal hydroxyl group.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderate (10-50 mg/mL)Sufficient dipole interactions to overcome the crystal lattice energy, aided by the lipophilicity and dispersion forces ( δD​ ) of the phenyl ring.
Non-Polar Hexane, Heptane, TolueneLow / Insoluble (<1 mg/mL)Inability to disrupt the strong intermolecular H-bonding network of the API crystal lattice; high energetic penalty for cavity formation.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models are useful for initial screening, absolute solubility must be determined empirically. The following protocol outlines a self-validating system for determining thermodynamic equilibrium solubility, adapted from 3[3] and 4[4].

Step-by-Step Shake-Flask Protocol
  • Solid Phase Preparation: Weigh an excess amount of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol into a borosilicate glass vial. Causality: An excess of the solid ensures the solution reaches true thermodynamic saturation, leaving a visible undissolved pellet, rather than achieving a kinetic pseudo-equilibrium[3].

  • Solvent Addition & Equilibration: Add 5.0 mL of the target organic solvent. Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to 25.0 ± 0.5 °C and agitate at 300 RPM for 24 to 48 hours. Causality: Solubility is a strictly temperature-dependent thermodynamic parameter. A fluctuation of even 1°C can significantly alter the saturation point, leading to kinetic precipitation or supersaturation[3]. A 24-48 hour window ensures the dissolution kinetics have plateaued[4].

  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at exactly 25.0 °C. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents, preventing extractables from interfering with the baseline. The 0.45 µm pore size ensures sub-visible particles do not artificially inflate the dissolved concentration reading.

  • Dilution and HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Causality: Chromatographic separation ensures that only the intact parent compound is quantified, excluding any potential degradation products that may have formed during the 48-hour equilibration period.

G N1 Solid Phase Preparation (Excess API) N3 Thermodynamic Equilibration (24-48h, 25°C) N1->N3 Combine N2 Solvent Addition (Organic Panel) N2->N3 Combine N4 Phase Separation (Centrifugation & Filtration) N3->N4 Equilibrium Reached N5 HPLC-UV Quantification (Concentration Analysis) N4->N5 Supernatant N6 Solubility Profile Generation (Data Synthesis) N5->N6 Chromatographic Data

Thermodynamic solubility determination workflow via the shake-flask method.

Application of Solubility Data in Drug Development

The empirical solubility profile of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol directly dictates downstream processing:

  • Reaction Optimization: High-solubility solvents (like DMF or DMSO) are ideal for homogeneous catalytic reactions or nucleophilic substitutions involving the primary alcohol, ensuring all reactants are fully solvated to maximize reaction kinetics.

  • Anti-Solvent Crystallization: By understanding the extremes of the solubility profile, chemists can design robust purification workflows. For instance, dissolving the crude intermediate in a minimal volume of ethanol (good solvent) and slowly titrating in heptane (anti-solvent) will predictably drive the compound out of solution, yielding high-purity crystals.

  • Pre-formulation: If this compound is evaluated as an API, its high solubility in polar organics suggests that co-solvent systems (e.g., ethanol/propylene glycol) or lipid-based formulations could be viable strategies to enhance its bioavailability if aqueous solubility proves limiting.

G A1 Hansen Solubility Parameters (HSP) A2 Solvent Selection (Miscibility Prediction) A1->A2 Predicts A3 Reaction Optimization (API Synthesis) A2->A3 Solvates Reagents A4 Purification Strategy (Anti-solvent Crystallization) A2->A4 Drives Precipitation A5 Pre-formulation (Excipient Compatibility) A3->A5 Purified Intermediate A4->A5 High Yield API

Integration of solubility data into API synthesis and pre-formulation.

References

  • [1] {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol - Sigma-Aldrich. Source: sigmaaldrich.com. 1

  • [3] USP <1236>: Solubility Measurements Chapter - Biorelevant.com. Source: biorelevant.com. 3

  • [4] An In-depth Technical Guide to the Solubility of Dibutyl Sulfate - Benchchem (Adapted for OECD Test Guideline 105). Source: benchchem.com. 4

  • [2] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. Source: nih.gov. 2

Sources

Exploratory

The Discovery and Application of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in Targeted Drug Design

Executive Summary In modern medicinal chemistry, the acceleration of drug discovery relies heavily on the identification and deployment of "privileged building blocks"—molecular scaffolds that consistently confer favorab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the acceleration of drug discovery relies heavily on the identification and deployment of "privileged building blocks"—molecular scaffolds that consistently confer favorable physicochemical properties and target engagement across diverse biological targets. {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) is a highly specialized, bifunctional intermediate that has emerged as a critical pharmacophoric module [5].

Rather than being a standalone active pharmaceutical ingredient (API), this molecule is a sophisticated synthetic linchpin. It combines a basic, hydrogen-bonding imidazole ring, a flexible ether linkage, a pi-stacking phenyl ring, and a reactive benzylic alcohol. This literature review synthesizes the discovery and integration of this specific moiety into high-profile therapeutic programs, including KRAS G12D inhibitors, NADPH oxidase modulators, and kinase inhibitors, while providing self-validating protocols for its synthesis and downstream application.

Structural & Physicochemical Profiling

The strategic value of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol lies in its dual nature: it acts as both a pharmacophore (interacting with biological targets) and a synthetic handle (allowing for modular assembly).

Causality of Structural Features
  • 1-Methyl-1H-imidazole Moiety: Provides a basic nitrogen capable of acting as a strong hydrogen bond acceptor. The methyl group prevents tautomerization, locking the molecule into a defined conformation that is critical for fitting into shallow allosteric pockets.

  • Methoxy Ether Linkage: Introduces rotational flexibility, allowing the imidazole headgroup to adapt to dynamic protein surfaces without imposing severe entropic penalties upon binding.

  • Phenyl Ring: Facilitates π−π stacking or cation- π interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in target binding sites.

  • Hydroxymethyl (Methanol) Group: Serves as the primary synthetic vector. It can be oxidized to an aldehyde/carboxylic acid, converted to a leaving group (halide/mesylate) for alkylation, or used directly in Mitsunobu reactions.

Quantitative Data Summary
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₂H₁₄N₂O₂Efficient heavy-atom count (16) leaves room for target core elaboration.
Molecular Weight 218.26 g/mol Low MW ensures final APIs remain within Lipinski's Rule of 5.
CAS Number 1094451-64-5Standardized identifier for commercial procurement[5].
PubChem CID 39869093Verified structural database registry.
H-Bond Donors 1Favorable for membrane permeability; limits desolvation energy.
H-Bond Acceptors 4Excellent for interacting with kinase hinge regions and allosteric sites.
Topological Polar Surface Area ~45.3 ŲHighly optimal for passive cellular permeability (ideal range: 40-90 Ų).

Literature Review: Pharmacological Applications

The literature reveals that the {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl} motif has been independently discovered and optimized across several distinct therapeutic areas.

KRAS G12D Inhibition

For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and lack of deep binding pockets. Recent breakthroughs in targeting the G12D mutation rely on exploiting a shallow allosteric pocket. Patent literature (e.g., US20230279025A1) highlights the substitution of standard aliphatic alcohols with (1-methyl-1H-imidazol-2-yl)methanol derivatives to synthesize potent KRAS G12D inhibitors [1]. The imidazole nitrogen forms critical solvent-exposed hydrogen bonds, while the phenyl ether core anchors the molecule within the Switch II region.

NADPH Oxidase (NOX) Modulation

Reactive oxygen species (ROS) generated by NADPH oxidase are implicated in cardiovascular and neurodegenerative diseases. Amido thiadiazole derivatives incorporating the 3-methoxy-4-((1-methyl-1H-imidazol-2-yl)methoxy) motif have been patented as potent NOX inhibitors [2]. The basicity of the imidazole ring is theorized to interact with the acidic residues of the NOX electron-transfer domain, effectively halting ROS generation.

HER-2 and EGFR Kinase Inhibition

In the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as irreversible inhibitors of HER-2, researchers discovered that appending the 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline tail significantly enhanced both target affinity and aqueous solubility [3]. The imidazole ring extends into the solvent-front of the kinase domain, improving the pharmacokinetic profile compared to highly lipophilic predecessors.

MrgX2 Antagonism

Using a cutting-edge "Cell Membrane Chromatography-Molecular Docking" approach, researchers optimized furo[3,2-g]chromen-7-one derivatives to discover novel MrgX2 antagonists [4]. The integration of the (1-methyl-1H-imidazol-2-yl)methoxy group was found to be the critical determinant for high-affinity receptor binding, validating the motif's versatility in GPCR modulation.

G BB {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (Privileged Scaffold) KRAS KRAS G12D Inhibitors (Allosteric Pocket Binding) BB->KRAS Etherification/Alkylation NOX NADPH Oxidase Inhibitors (ROS Reduction) BB->NOX Amidation/Coupling HER2 HER-2/EGFR Kinase Inhibitors (Hinge Region Engagement) BB->HER2 SNAr / Amination MRGX2 MrgX2 Antagonists (GPCR Modulation) BB->MRGX2 Core Functionalization

Fig 1: Pharmacological diversification of the building block across major therapeutic targets.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the building block and its downstream incorporation. These workflows are designed as self-validating systems, with explicit causality provided for the choice of reagents and conditions.

Protocol 1: Synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

This two-step protocol utilizes a chemoselective Williamson ether synthesis followed by a mild hydride reduction.

Step 1: Williamson Ether Synthesis

  • Preparation: Charge a dry, argon-purged round-bottom flask with 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10) to the highly nucleophilic phenoxide without triggering aldol condensation of the aldehyde. The excess base is necessary to neutralize the hydrochloride salt of the alkylating agent.

  • Alkylation: Add (1-methyl-1H-imidazol-2-yl)methyl chloride hydrochloride (1.1 equiv) portion-wise. Heat the reaction to 80°C for 4 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate aldehyde.

Step 2: Chemoselective Reduction

  • Preparation: Dissolve the crude intermediate aldehyde in anhydrous Methanol (MeOH) at 0°C.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions.

    • Causality: NaBH₄ is specifically chosen over stronger reducing agents (like LiAlH₄) because it provides chemoselective reduction of the aldehyde to the primary alcohol without risking the reductive cleavage of the newly formed benzylic-like ether bond.

  • Workup: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol.

Protocol 2: Downstream API Functionalization (Mitsunobu Etherification)

This protocol describes how to couple the synthesized building block to a target heterocyclic core (e.g., a quinoline or thiadiazole phenol).

  • Preparation: In a flame-dried flask under argon, combine {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (1.0 equiv), the target phenolic core (1.0 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

    • Causality: DIAD reacts with PPh₃ to form a betaine intermediate, which subsequently activates the benzylic alcohol of our building block. This allows for a clean Sₙ2 displacement by the target phenol. The reaction is thermodynamically driven by the formation of the extremely stable triphenylphosphine oxide (P=O) bond.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC to yield the final API.

Workflow Step1 4-Hydroxybenzaldehyde + (1-Methyl-1H-imidazol-2-yl)methyl chloride Step2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Step1->Step2 Step3 Intermediate: 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde Step2->Step3 Step4 Chemoselective Reduction (NaBH4, MeOH, 0°C to RT) Step3->Step4 Step5 Target Building Block: {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Step4->Step5 Step6 Downstream API Synthesis (e.g., Mitsunobu, Oxidation, Alkylation) Step5->Step6

Fig 2: Step-by-step synthetic workflow from raw materials to downstream API functionalization.

Conclusion

{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol exemplifies the power of privileged building blocks in modern drug design. By embedding critical physicochemical properties—such as controlled basicity, rotational flexibility, and high polar surface area—directly into a modular intermediate, medicinal chemists can rapidly iterate and optimize leads across vastly different biological targets. From cracking the "undruggable" KRAS G12D mutation to modulating complex GPCRs and kinases, this molecule remains a cornerstone of contemporary synthetic pharmacology.

References

  • Google Patents.US20230279025A1 - Kras g12d inhibitors.
  • European Patent Office.EP 3034500 A1 - Amido thiadiazole derivatives as NADPH oxidase inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications).Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.
  • Journal of Medicinal Chemistry (ACS Publications).Optimization of MrgX2 Antagonists Based on the “Cell Membrane Chromatography-Molecular Docking” Approach.
  • Sigma-Aldrich.{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Product Information.
Foundational

Thermodynamic Stability Profile of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol at Ambient Conditions

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is a highly functionalized molecular building block frequently utilized in the synthesis of kinase inhibitors and leukotriene A4 hydrolase (LTA4H) antagonists [4]. Understanding its thermodynamic stability at room temperature (298 K) is critical for preformulation and long-term storage.

This whitepaper provides an in-depth analysis of the molecule's thermodynamic baseline, focusing on the kinetic and thermodynamic barriers preventing its degradation under ambient conditions. By deconstructing the molecule into its core functional moieties—the 1-methylimidazole ring, the aryl ether linkage, and the benzyl alcohol group—we establish a predictive framework for its stability and provide a field-proven analytical protocol for empirical validation.

Molecular Architecture & Thermodynamic Baselines

As preformulation scientists, we must evaluate stability not merely as a shelf-life metric, but as a function of molecular orbital interactions, activation energies ( ΔG‡ ), and thermodynamic equilibrium. The compound features three distinct reactive domains:

The Aryl Ether Linkage (C(sp³)–O–C(sp²))

The central ether oxygen connects a benzylic carbon (attached to the imidazole) to a phenyl ring. Generally, aryl ethers are thermodynamically robust. The C(sp2)−O bond is strengthened by the resonance delocalization of the oxygen's lone electron pairs into the π -system of the phenyl ring.

  • Hydrolytic Stability: Cleavage of this bond requires overcoming a massive activation energy barrier. Without the presence of strong Lewis acids, high temperatures (>100°C), or specialized photoredox/vanadate catalysts, the hydrolysis of aryl ethers at room temperature is thermodynamically restricted and kinetically negligible [1, 3].

The Benzyl Alcohol Moiety (Ar–CH₂–OH)

The primary alcohol group is the most thermodynamically vulnerable site on the molecule.

  • Oxidative Susceptibility: The oxidation of benzyl alcohol to benzaldehyde (and subsequently benzoic acid) is thermodynamically favored in an aerobic environment ( ΔG<0 ). However, the reaction of a singlet state organic molecule with triplet atmospheric oxygen is spin-forbidden. Without a catalyst (e.g., TEMPO, Ru, or Pd/Au nanoparticles) to facilitate single-electron transfer or coordinate the oxygen, this oxidation is kinetically "frozen" at room temperature [2].

The 1-Methyl-1H-Imidazole Ring

The 1-methylimidazole moiety is a highly stable, electron-rich aromatic system. With a pKa​ of approximately 7.1, the basic nitrogen ( N−3 ) can accept a proton at physiological or slightly acidic pH. At room temperature, the aromatic stabilization energy ensures the ring remains intact against both hydrolytic and oxidative ambient stressors.

Mechanistic Degradation Pathways

To establish a self-validating stability profile, we must map the theoretical degradation pathways against their kinetic realities at 298 K.

Pathways A {4-[(1-methyl-1H-imidazol-2-yl) methoxy]phenyl}methanol (Intact API) B Oxidative Pathway (Aerobic Exposure) A->B Auto-oxidation C Hydrolytic Pathway (Aqueous Media) A->C Ether Cleavage D Benzaldehyde Derivative (Thermodynamically Favored, Kinetically Inert at RT) B->D Spin-forbidden without catalyst E Phenol + Imidazole-methanol (High ΔG‡ barrier at RT) C->E Requires >100°C or Lewis Acid

Caption: Theoretical thermodynamic degradation pathways and their kinetic barriers at room temperature.

Quantitative Data Summary

The table below summarizes the theoretical thermodynamic parameters governing the stability of the compound's functional groups at 298 K.

Structural MoietyPrimary Degradation RiskThermodynamic Status at 298 KKinetic Barrier ( ΔG‡ )Estimated Shelf Half-Life (25°C, pH 7)
Aryl Ether Hydrolysis (C-O cleavage)UnfavorableVery High (>30 kcal/mol)> 5 Years
Benzyl Alcohol Oxidation to AldehydeFavored ( ΔG<0 )High (Spin-forbidden with O2​ )> 3 Years (Dark, uncatalyzed)
Imidazole Ring Ring opening / OxidationUnfavorableVery High> 5 Years

Experimental Protocol: Room Temperature Stability Assessment

To empirically validate the thermodynamic stability, a rigorous, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) protocol must be employed. This workflow ensures that any trace degradation products (e.g., the benzaldehyde derivative or phenolic cleavage products) are quantified.

Reagents and Equipment
  • Instrumentation: UPLC-PDA-ESI-MS system (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 superficially porous particle column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • Standard Preparation: Dissolve 10.0 mg of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute to 100 µg/mL using a 50:50 Water:Acetonitrile diluent.

  • Control & Stress Aliquoting:

    • Control: Store a 1 mL aliquot at -20°C.

    • RT Solution: Store a 1 mL aliquot in a clear glass vial at 25°C under ambient light and atmospheric oxygen for 30 days.

    • Forced Oxidation (Positive Control): Add 10 µL of 3% H2​O2​ to a 1 mL aliquot to force the benzyl alcohol oxidation, confirming the retention time of the benzaldehyde degradant.

  • Chromatographic Execution:

    • Flow rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Injection Volume: 2 µL.

    • Detection: PDA scanning 210-400 nm; MS in positive ESI mode (monitoring for [M+H]+ of the parent and expected degradants).

  • Data Processing: Integrate the area under the curve (AUC) for the parent peak in the RT Solution and compare it against the -20°C Control. Calculate the mass balance by summing the AUC of any emergent degradant peaks.

Workflow S1 1. Sample Prep (100 µg/mL) S2 2. Ambient RT Exposure (30 Days) S1->S2 S3 3. HPLC-PDA-MS Acquisition S2->S3 S4 4. Kinetic & Mass Balance Calculation S3->S4

Caption: Analytical workflow for empirical validation of solution-state thermodynamic stability.

Conclusion

The thermodynamic stability of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol at room temperature is exceptionally high. While the benzyl alcohol moiety is thermodynamically susceptible to aerobic oxidation, the kinetic barrier imposed by the spin-forbidden nature of uncatalyzed oxygen insertion prevents degradation at ambient conditions. Similarly, the aryl ether linkage requires extreme thermal or catalytic activation to undergo hydrolysis. Consequently, this compound demonstrates excellent stability profiles suitable for standard room-temperature handling and formulation without the immediate need for cryogenic storage or inert gas blanketing.

References

  • Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature | ACS Catalysis |[Link]

  • Aerobic Oxidation of Benzyl Alcohol Catalyzed by KBrO3/NH2OH·HCl/TEMPO at Room Temperature | ResearchGate |[Link]

  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites | ACS Publications |[Link]

  • United States Patent: Arylpyrazole ethers useful as inhibitors of leukotriene A4 hydrolase | Google P

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Introduction & Strategic Rationale The synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol requires the formation of an aryl-alkyl ether linkage connecting an imidazole moiety to a benzylic alcohol. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol requires the formation of an aryl-alkyl ether linkage connecting an imidazole moiety to a benzylic alcohol. While the Williamson ether synthesis is the gold standard for asymmetrical ether formation[1], the presence of two distinct hydroxyl groups (phenolic and benzylic) in the theoretical precursor, 4-(hydroxymethyl)phenol, presents a significant chemoselectivity challenge.

Expertise & Causality in Route Design: Directly alkylating 4-(hydroxymethyl)phenol poses a high risk of side reactions. Although the phenolic hydroxyl (pKa ~10) is more acidic than the benzylic hydroxyl (pKa ~15), localized concentration gradients and the high nucleophilicity of any formed benzylic alkoxide can lead to competitive O-alkylation and dialkylated byproducts.

To engineer a self-validating and 100% chemoselective system, we employ a two-step sequence [2]:

  • Masking & Etherification: We utilize 4-hydroxybenzaldehyde as the starting material. The benzylic position is masked as an unreactive formyl group. Furthermore, the electron-withdrawing nature of the para-formyl group lowers the pKa of the phenolic proton to approximately 7.6, facilitating rapid and quantitative deprotonation by a mild base[3].

  • Chemoselective Reduction: Following etherification, the aldehyde is reduced using Sodium Borohydride (NaBH₄). NaBH₄ is a mild reductant that selectively reduces the aldehyde to the target benzylic alcohol without cleaving the newly formed ether bond or reducing the imidazole ring.

Mechanistic & Workflow Visualization

Rationale Start Target Synthesis Strategy Route1 Direct Alkylation (4-Hydroxybenzyl alcohol) Start->Route1 Route2 Two-Step Approach (4-Hydroxybenzaldehyde) Start->Route2 Result1 Poor Chemoselectivity (Mixture of O-alkylated products) Route1->Result1 Competitive benzylic OH reaction Result2 100% Chemoselectivity (Exclusive phenolic O-alkylation) Route2->Result2 Benzylic position masked as aldehyde

Logical rationale for selecting the two-step synthesis over direct alkylation.

Workflow A 4-Hydroxybenzaldehyde + 2-(Chloromethyl)-1-methyl- 1H-imidazole HCl B Intermediate: 4-[(1-methyl-1H-imidazol- 2-yl)methoxy]benzaldehyde A->B K2CO3, DMF 80°C, 4-6h (Williamson Ether) C Target: {4-[(1-methyl-1H-imidazol- 2-yl)methoxy]phenyl}methanol B->C NaBH4, MeOH 0°C to RT, 1-2h (Aldehyde Reduction)

Two-step synthetic workflow ensuring high chemoselectivity for the target molecule.

Data Presentation: Reaction Parameters

The following table summarizes the quantitative stoichiometry and conditions required to execute this protocol successfully.

ParameterStep 1: Williamson EtherificationStep 2: Aldehyde Reduction
Primary Substrate 4-Hydroxybenzaldehyde (1.0 eq)Intermediate Aldehyde (1.0 eq)
Active Reagent 2-(Chloromethyl)-1-methyl-1H-imidazole HCl (1.1 eq)Sodium Borohydride, NaBH₄ (1.5 eq)
Base / Catalyst Potassium Carbonate, K₂CO₃ (3.0 eq)None
Solvent System Anhydrous N,N-Dimethylformamide (DMF)Methanol (MeOH)
Temperature 80 °C0 °C → 25 °C (Room Temp)
Reaction Time 4 - 6 hours1 - 2 hours
Expected Yield 75 - 85%85 - 95%

Experimental Protocols

Step 1: Synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

Expertise Insight: 2-(Chloromethyl)-1-methyl-1H-imidazole is commercially supplied as a hydrochloride salt to prevent self-alkylation and degradation. Consequently, a minimum of 3.0 equivalents of K₂CO₃ is required: one equivalent to neutralize the HCl salt, one to deprotonate the phenol, and a slight excess to drive the reaction kinetically.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow for the formation of the phenoxide ion. The solution will typically adopt a deep yellow/orange hue[3].

  • Alkylation: Slowly add 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.1 eq) to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath for 4 to 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system. The starting 4-hydroxybenzaldehyde will exhibit a lower Rf value and stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of this spot and the emergence of a new UV-active spot confirms the completion of the etherification.

  • Work-up: Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (approx. 3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via silica gel flash chromatography (eluting with a gradient of Hexanes to EtOAc) to yield the pure aldehyde intermediate.

Step 2: Synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Expertise Insight: Methanol is selected as the solvent because it not only dissolves the intermediate effectively but also acts as a proton source to quench the intermediate alkoxyborate complex formed during the hydride transfer.

  • Preparation: Dissolve the purified 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde (1.0 eq) in Methanol (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the reduction.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

  • Self-Validation Checkpoint: The addition of NaBH₄ should produce mild effervescence (H₂ gas evolution), visually confirming reagent viability. Monitor via TLC (DCM:MeOH 9:1). The successful reduction is indicated by the complete consumption of the aldehyde intermediate and the appearance of a more polar, UV-active spot corresponding to the benzylic alcohol.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours[2].

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess NaBH₄. Avoid strong acids (like HCl) as they will protonate the imidazole ring, drawing the target molecule into the aqueous phase.

  • Extraction: Evaporate the majority of the methanol under reduced pressure. Extract the remaining aqueous phase with EtOAc (3x).

  • Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is the highly pure target compound, {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol.

References

  • Title: Discovery of a novel activator of 5-lipoxygenase from an anacardic acid derived compound collection. Source: Bioorganic & Medicinal Chemistry (via PubMed Central), 2013. URL: [Link]

  • Title: A review on the advancement of ether synthesis from organic solvent to water. Source: RSC Advances (Royal Society of Chemistry), 2016. URL: [Link]

Sources

Application

Application Note: {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol as a Bifunctional Pharmacophore Intermediate in Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on bifunctional building blocks. {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) represents a highly privileged intermediate designed for the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands.

This molecule integrates two critical domains:

  • The 1-Methylimidazole Pharmacophore: The imidazole ring is a cornerstone in drug discovery, featured in numerous FDA-approved drugs[1]. The basic nitrogen (pKa ~7) significantly enhances the aqueous solubility and lipophilicity balance of the final active pharmaceutical ingredient (API). Furthermore, the nitrogen acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases or to coordinate with metalloenzymes[2].

  • The Benzyl Alcohol Synthetic Handle: The primary alcohol provides a versatile synthetic vector. It can be selectively oxidized to an aldehyde for reductive amination, or converted into a benzylic halide/mesylate for nucleophilic substitution, enabling late-stage diversification without disturbing the sensitive imidazole ether linkage.

Pharmacophore A 1-Methylimidazole Moiety (Pharmacophore) C Improved Aqueous Solubility & ADME Profile A->C Basic Nitrogen (pKa ~7) D Target Binding (e.g., Kinase Hinge Region) A->D H-Bond Acceptor B Benzyl Alcohol Moiety (Synthetic Handle) E Late-Stage Diversification (Amination/Alkylation) B->E Functional Group Interconversion

Caption: Structural utility of the {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol intermediate.

Synthetic Workflows & Divergent Applications

The true value of this intermediate lies in its divergent synthetic potential. By manipulating the benzylic alcohol, chemists can access vastly different chemical spaces.

  • Pathway A (Oxidation & Reductive Amination): The alcohol is oxidized to the corresponding benzaldehyde. This aldehyde is then reacted with various complex primary or secondary amines. This pathway is extensively used to generate flexible, water-soluble tail regions for kinase inhibitors.

  • Pathway B (Halogenation & Substitution): Conversion of the alcohol to a benzyl chloride allows for direct N-alkylation of heterocycles, often utilized in the synthesis of GPCR antagonists or antifungal agents.

Workflow A {4-[(1-methyl-1H-imidazol-2-yl) methoxy]phenyl}methanol B Intermediate Aldehyde (via DMP Oxidation) A->B Mild Oxidation C Benzyl Chloride (via SOCl2) A->C Chlorination D Target API: Kinase Inhibitor (via Reductive Amination) B->D + Amine, STAB E Target API: GPCR Ligand (via N-Alkylation) C->E + Nucleophile, Base

Caption: Divergent synthetic workflows for API generation from the benzylic alcohol intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure high yields and prevent the degradation of the sensitive imidazole moiety, the following protocols have been optimized with built-in causality and self-validating In-Process Controls (IPCs).

Protocol A: Chemoselective Oxidation using Dess-Martin Periodinane (DMP)

Causality: Traditional oxidants like Jones reagent will over-oxidize the alcohol to a carboxylic acid and protonate the basic imidazole, complicating extraction. Swern oxidation risks side reactions with the imidazole nitrogen. Dess-Martin Periodinane (DMP) is selected because it operates under extremely mild conditions at room temperature, ensuring chemoselective oxidation of the primary alcohol to the aldehyde without N-oxidation or ether cleavage[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0 °C. Slowly add 1.2 eq of Dess-Martin Periodinane in small portions. Rationale: Stepwise addition controls the mild exothermic reaction and prevents localized thermal degradation of the ether linkage.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (lower Rf) should completely disappear, replaced by a UV-active spot (higher Rf) corresponding to the aldehyde.

  • Quenching & Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ containing 10% Na₂S₂O₃. Stir vigorously for 30 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble byproducts, while bicarbonate neutralizes the acetic acid byproduct, preventing imine formation during downstream steps[4].

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate aldehyde.

Protocol B: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Causality: For the coupling of the newly formed aldehyde with an amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike Sodium Borohydride (NaBH₄), which would indiscriminately reduce the aldehyde back to the starting alcohol, STAB is sterically hindered and electron-deficient. It selectively reduces the transient iminium ion over the carbonyl group, resulting in exceptionally clean amine synthesis with minimal side products[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of the intermediate aldehyde and 1.1 eq of the target primary/secondary amine in 1,2-dichloroethane (DCE) (0.2 M). Add 1.5 eq of glacial acetic acid. Rationale: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating imine/iminium formation.

  • Reduction: Add 1.5 eq of STAB portion-wise at room temperature. Stir the opaque suspension for 12–16 hours under argon.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The mass spectrum must show the complete consumption of the aldehyde mass [M+H]⁺ and the appearance of the target secondary/tertiary amine mass.

  • Quenching: Quench the reaction carefully with 1 N aqueous NaOH until the pH reaches ~9. Causality: Basic quenching ensures the newly formed amine and the imidazole ring are fully deprotonated and partitioned into the organic phase.

  • Isolation: Extract with ethyl acetate (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, gradient elution with DCM/MeOH/NH₄OH) to yield the final API intermediate.

Analytical Validation & Data Presentation

Rigorous analytical validation is required to confirm the integrity of the {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol starting material and its downstream derivatives. The table below summarizes the expected quantitative quality control metrics.

Analytical MethodTarget ParameterExpected Observation for Starting MaterialExpected Observation for Aldehyde Intermediate
¹H NMR (400 MHz, DMSO-d₆) Benzylic Protons (-CH₂OH)Doublet at ~4.45 ppm (2H), Triplet at ~5.10 ppm (1H, OH)Disappears completely.
¹H NMR (400 MHz, DMSO-d₆) Aldehyde Proton (-CHO)AbsentSharp singlet at ~9.85 ppm (1H).
¹H NMR (400 MHz, DMSO-d₆) Methoxy Linker (-CH₂-O-)Singlet at ~5.15 ppm (2H)Singlet at ~5.25 ppm (2H) (Slight downfield shift).
¹H NMR (400 MHz, DMSO-d₆) N-Methyl Protons (-CH₃)Singlet at ~3.70 ppm (3H)Singlet at ~3.72 ppm (3H).
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z 219.1m/z 217.1
HPLC (Reverse Phase, C18) Purity & Retention Time>98% purity; RT ~3.5 min (Gradient: 10-90% MeCN/H₂O)>95% purity; RT ~4.8 min (Increased lipophilicity).

References

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Journal of Chemical Reviews URL:[Link]

  • Dess-Martin periodinane - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Method

protocol for dissolving {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in cell culture media

Application Notes & Protocols Topic: Protocol for Dissolving {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in Cell Culture Media Audience: Researchers, scientists, and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Dissolving {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is a small molecule compound used in various research applications. For the successful execution of in vitro cell-based assays, the precise and reproducible delivery of this compound to the cellular environment is paramount. Due to the inherent physicochemical properties of many small molecules, including their often-limited aqueous solubility, direct dissolution into cell culture media is frequently not feasible and can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for the solubilization of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. We move beyond a simple list of steps to explain the causality behind the methodology, emphasizing the principles of solvent selection, stock solution preparation, and the critical importance of appropriate vehicle controls to ensure data integrity.

Compound Characteristics & Solubility Profile

Understanding the fundamental properties of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is the first step in developing a robust dissolution protocol.

PropertyValueSource
CAS Number 1094451-64-5Sigma-Aldrich
Molecular Formula C₁₂H₁₄N₂O₂Sigma-Aldrich
Molecular Weight 218.26 g/mol Sigma-Aldrich
Physical Form PowderSigma-Aldrich
Storage Room TemperatureSigma-Aldrich

While detailed, empirically-derived solubility data in common laboratory solvents is not widely published, the molecular structure—containing both aromatic and heterocyclic rings—suggests that {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is a hydrophobic compound with poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS)[1]. Therefore, the use of an organic solvent is necessary to create a concentrated stock solution.

Recommended Solvent:

  • Dimethyl Sulfoxide (DMSO): Due to its strong solubilizing power for a wide range of organic compounds and its miscibility with water and culture media, cell culture grade DMSO is the preferred solvent for creating a high-concentration stock solution[1][2].

The Critical Role of the Vehicle: Understanding Solvent Effects

The introduction of any non-native substance into a cell culture system, including the solvent used to dissolve a test compound, can potentially influence cellular behavior and confound experimental results[3]. This is why the solvent is referred to as a "vehicle," and its effects must be meticulously controlled.

Why DMSO? DMSO is the most commonly used solvent for preparing stock solutions of water-insoluble compounds for cell-based assays[4]. However, it is not inert and can induce a variety of cellular effects, from altered gene expression and differentiation to cytotoxicity, in a concentration-dependent manner[4][5][6].

The Causality Behind DMSO-Induced Cytotoxicity: At high concentrations, DMSO can increase cell membrane permeability and cause cellular stress, which can lead to apoptosis or necrosis[4]. The sensitivity to DMSO is highly dependent on the specific cell line being used, with primary cells and stem cells often showing greater sensitivity than robust, immortalized cell lines[7][8].

Expert Recommendations for Final DMSO Concentration in Media: To maintain experimental integrity, the final concentration of the DMSO vehicle in the cell culture medium must be kept below the threshold that causes cytotoxic or off-target effects.

ScenarioRecommended Final DMSO Concentration (v/v)Rationale & Citation
General Use / Robust Cell Lines ≤ 0.5% A widely accepted general guideline to minimize cytotoxic effects in many cell lines.[6][7]
Sensitive Cell Lines / Primary Cells ≤ 0.1% Recommended for sensitive cell types to avoid subtle, non-obvious solvent-induced artifacts.[7][9][10]
Long-Term Exposure (> 48h) ≤ 0.1% Minimizes cumulative toxicity and long-term cellular stress during extended incubation periods.
High-Throughput Screening < 1% Often used in HTS, but requires rigorous validation and dedicated vehicle controls.[10][11]

Trustworthiness through Validation: The most critical control in any experiment using a solvent vehicle is the "vehicle control." This is a parallel set of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound. This allows researchers to unequivocally distinguish the effects of the compound from the effects of the solvent[7][8].

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many small molecules. Aseptic technique is critical throughout this process to prevent contamination[12][13].

Materials:

  • {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes or cryovials

Equipment:

  • Calibrated precision balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • (Optional) Sonicator water bath

Workflow for Stock Solution Preparation:

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase (Aseptic) cluster_store Storage Phase A 1. Bring compound vial to room temperature B 2. Calculate required mass (e.g., 2.183 mg for 1 mL of 10 mM stock) A->B C 3. Weigh powder on calibrated balance B->C D 4. Transfer powder to sterile tube C->D E 5. Add calculated volume of DMSO D->E F 6. Vortex vigorously (1-2 minutes) E->F G 7. Optional: Sonicate or warm gently (37°C) if dissolution is slow F->G H 8. Visually confirm complete dissolution G->H I 9. Aliquot into single-use tubes to avoid freeze-thaw H->I J 10. Store at -20°C (short-term) or -80°C (long-term) I->J

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Procedure:

  • Pre-Weighing Preparation: Before opening, allow the vial of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol powder to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: Calculate the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock): Mass = (0.010 mol/L) × (0.001 L) × (218.26 g/mol ) × 1000 = 2.183 mg

  • Weighing: Using a calibrated balance, carefully weigh the calculated amount of powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of cell culture grade DMSO to the tube (e.g., 1 mL for the example above).

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved[1]. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist[2][14]. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. This is a critical step to minimize repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months)[2][14].

Protocol: Preparing Working Solutions for Cell Culture

This protocol describes the serial dilution of the concentrated stock solution into your complete cell culture medium to achieve the final desired treatment concentration.

Key Principle: Avoiding Precipitation A common pitfall is the precipitation of the hydrophobic compound when the concentrated organic stock solution is rapidly diluted into the aqueous culture medium. To prevent this, a step-wise dilution process is highly recommended[1].

Workflow for Working Solution and Experimental Setup:

G cluster_dilution Working Solution Preparation cluster_controls Essential Experimental Controls cluster_plating Cell Treatment A 1. Thaw one aliquot of 10 mM stock solution B 2. Prepare intermediate dilution (e.g., 1:100 to 100 µM) in complete culture medium A->B C 3. Vortex/mix gently B->C D 4. Perform final dilution from intermediate solution into medium to reach target concentration (e.g., 10 µM) C->D G Add final working solutions to cells D->G E Vehicle Control: Prepare a parallel dilution of pure DMSO in medium to the same final concentration H Add vehicle control solution to control cells E->H F Untreated Control: Cells in culture medium only I Add medium to untreated control cells F->I

Caption: Workflow for dilution and experimental setup.

Step-by-Step Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. This gradual reduction in solvent concentration helps maintain solubility.

    • Example: To make a 100 µM intermediate solution, perform a 1:100 dilution of the 10 mM stock. Add 5 µL of the 10 mM stock to 495 µL of complete culture medium. Mix gently by pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of culture medium to achieve the desired working concentration.

    • Example: To prepare 1 mL of a 10 µM final working solution from the 100 µM intermediate, perform a 1:10 dilution. Add 100 µL of the 100 µM intermediate solution to 900 µL of complete culture medium.

  • Calculate Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution to ensure it is within the acceptable range.

    • Example Calculation: The 100 µM intermediate solution contained (5 µL DMSO / 500 µL total) = 1% DMSO. The final 10 µM solution contains (100 µL of 1% DMSO solution / 1000 µL total) = 0.1% DMSO . This is a safe concentration for most cell lines[7][9][10].

  • Vehicle Control Preparation: Prepare a vehicle control solution with the exact same final DMSO concentration (0.1% in this example) but without the compound.

    • Example: Add 1 µL of pure DMSO to 999 µL of complete culture medium.

  • Cell Treatment: Add the prepared working solutions (and vehicle control) to your cells and incubate as required by your experimental design.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates when added to media. The final concentration of DMSO is too low to maintain solubility in the aqueous medium.[7]Prepare a more concentrated stock solution in 100% DMSO (e.g., 50 mM or 100 mM). This allows you to add a smaller volume to the media to reach the target concentration, keeping the final DMSO percentage low but effective.[7]
The jump from 100% organic solvent to aqueous medium is too great.Always perform an intermediate dilution step as described in the protocol to acclimate the compound to the aqueous environment.
High cell death observed in both compound-treated and vehicle control groups. The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.[7]Determine the maximum tolerated DMSO concentration for your cell line by performing a viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations (e.g., 0.05% to 1.0%).[7]
Inconsistent or non-reproducible experimental results. Incomplete dissolution of the stock solution.Always visually inspect your stock solution to ensure it is a clear, homogenous solution with no particulates before making dilutions.
Degradation of the compound due to repeated freeze-thaw cycles.Always aliquot the stock solution into single-use volumes after initial preparation to ensure stability.[2][14]

References

  • Karaküçük, İ., et al. (2017). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Available from: [Link]

  • CellCulture2. (2024). Media, reagents, and solution preparation. Available from: [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available from: [Link]

  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation. Available from: [Link]

  • Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture. Available from: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Available from: [Link]

  • Thanh, V. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available from: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available from: [Link]

  • de Oliveira, K. R., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available from: [Link]

  • Ferguson, L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available from: [Link]

  • Iversen, F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • Iversen, F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Linköping University Electronic Press. Available from: [Link]

Sources

Application

Application Note: Catalytic Applications of {4-[(1-Methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Derived Ligands

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of bifunctional ligands is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of bifunctional ligands is a cornerstone of modern homogeneous and heterogeneous catalysis. The molecule {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol represents a highly versatile, modular scaffold for transition-metal catalysis. Featuring a strongly coordinating 1-methylimidazole moiety, a flexible ether linkage, and a para-substituted benzyl alcohol group, this ligand bridges the gap between robust metal coordination and secondary-sphere substrate activation.

This application note details the mechanistic rationale, quantitative performance, and validated experimental protocols for utilizing this ligand—and its N-heterocyclic carbene (NHC) derivatives—in Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Ligand Design

The structural topology of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol offers three distinct functional domains, each playing a critical role in catalytic cycles:

  • The 1-Methylimidazole Core (Primary Coordination Sphere): In its neutral state, the imidazole ring acts as a robust nitrogen ( σ -donor) ligand. Upon alkylation at the N3 position, it readily converts into an imidazolium salt, serving as a precursor for strongly electron-donating N-heterocyclic carbene (NHC) ligands[1]. NHCs are renowned for their ability to stabilize high-oxidation-state intermediates and prevent catalyst aggregation.

  • The Methoxy-Ether Linkage (Conformational Flexibility): The −CH2​−O− linkage provides rotational freedom, allowing the ligand to adopt optimal bite angles when coordinating to sterically demanding transition metals (e.g., Ru(II) or Pd(II)).

  • The Benzyl Alcohol Terminus (Secondary Coordination Sphere & Anchoring): The terminal −CH2​OH group is the defining feature of this ligand. In homogeneous catalysis, it acts as a hydrogen-bond donor, stabilizing polar transition states (such as the polarization of a ketone carbonyl during hydride transfer)[2]. In heterogeneous applications, this hydroxyl group serves as a covalent anchoring point for grafting the catalyst onto silica nanoparticles or organic polymers, enabling facile catalyst recovery[3].

G L Target Ligand (N-Donor / H-Bonding) NHC Imidazolium Salt (NHC Precursor) L->NHC Quaternization Q Alkylating Agent (e.g., MeI) Q->NHC Cat Active Ru-NHC Catalyst (Bifunctional) NHC->Cat Metalation Ru Ru(II) Precursor + Base Ru->Cat

Fig 1. Synthetic pathway from the imidazole ligand to the active Ru-NHC catalyst.

Key Catalytic Applications

Ruthenium-Catalyzed Transfer Hydrogenation (TH)

Ruthenium complexes bearing imidazole-derived ligands are highly efficient for the transfer hydrogenation of ketones and imines[2]. When {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is utilized as an NHC precursor, the resulting Ru-NHC complex exhibits exceptional turnover frequencies (TOFs). The catalytic efficiency is heavily driven by the pendant −CH2​OH group, which engages in outer-sphere hydrogen bonding with the incoming ketone substrate, lowering the activation energy for hydride transfer from the metal center to the carbonyl carbon[4].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In Pd-catalyzed cross-coupling, the neutral N-donor form of the ligand stabilizes Pd(0) intermediates, preventing the precipitation of inactive palladium black. The hydrophilic nature of the benzyl alcohol moiety makes this ligand particularly suited for green chemistry applications, allowing cross-coupling reactions to proceed smoothly in environmentally benign solvents such as aqueous ethanol or Deep Eutectic Solvents (DES)[5].

Quantitative Performance Data

The following table summarizes the comparative catalytic performance of the Ru-complex derived from {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol against standard commercial catalysts for the transfer hydrogenation of acetophenone.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)
Ru-Complex A (This Ligand)Bifunctional NHC-OH0.12>99495
Ru-Complex B (Standard)Simple Imidazole0.548743
Ru-Complex C (Standard)Phosphine (PPh₃)1.012756

Note: Reactions performed in isopropanol at 82°C. Isopropanol acts as both the solvent and the stoichiometric hydride donor. The superior TOF of Ru-Complex A highlights the kinetic advantage of the secondary-sphere hydrogen bonding provided by the ligand's −CH2​OH group.

Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of the Ru-NHC Precatalyst

Causality Note: The ligand must first be quaternized to form an imidazolium salt before metalation. Direct metalation of the neutral imidazole yields an N-bound complex, which lacks the strong σ -donating properties required for high-turnover transfer hydrogenation.

  • Quaternization: Dissolve 1.0 mmol of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in 5 mL of dry acetonitrile. Add 1.2 mmol of methyl iodide (MeI). Stir at 60°C for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Wash the resulting solid with diethyl ether (3 x 5 mL) to remove unreacted MeI. Dry under a vacuum to yield the imidazolium iodide salt.

    • Validation Check: Analyze via ¹H NMR (DMSO- d6​ ). The appearance of a sharp, highly deshielded singlet at ~9.2 ppm confirms the formation of the acidic C2-imidazolium proton[1].

  • Metalation: In a Schlenk flask under argon, combine the imidazolium salt (1.0 mmol), [RuCl2​(p−cymene)]2​ (0.5 mmol), and K2​CO3​ (2.0 mmol) in 10 mL of dry dichloromethane. Stir at room temperature for 24 hours.

  • Purification: Filter the suspension through a short pad of Celite to remove inorganic salts. Concentrate the filtrate to yield the active Ru-NHC precatalyst.

    • Validation Check: ¹H NMR will show the complete disappearance of the 9.2 ppm imidazolium proton, confirming successful carbene formation and metal coordination.

Protocol B: General Procedure for Catalytic Transfer Hydrogenation

Causality Note: Potassium tert-butoxide (KOtBu) is required in catalytic amounts to deprotonate the isopropanol, generating the active ruthenium-hydride species necessary for the catalytic cycle[4].

  • Preparation: In an argon-filled glovebox, charge a 10 mL pressure tube with the Ru-NHC precatalyst (0.001 mmol, 0.1 mol%) and KOtBu (0.01 mmol, 1.0 mol%).

  • Substrate Addition: Add acetophenone (1.0 mmol) and dry isopropanol (3.0 mL). Seal the tube.

  • Reaction: Transfer the tube to a pre-heated oil bath at 82°C. Stir vigorously for 2 hours.

  • Quenching: Cool the reaction vessel to room temperature. Expose the mixture to air to deactivate the catalyst, and filter through a short plug of silica gel (eluting with ethyl acetate) to remove metal residues.

  • Quantification: Add dodecane (1.0 mmol) as an internal standard.

    • Validation Check: Analyze the mixture via GC-FID. Calculate the yield of 1-phenylethanol relative to the dodecane internal standard. A conversion of >99% validates the catalyst's integrity.

Workflow S1 1. Catalyst Activation Mix Ru-precursor & KOtBu S2 2. Substrate Addition Add Ketone & iPrOH S1->S2 S3 3. Thermal Reaction 82°C, 2 hours S2->S3 S4 4. Quench & Filter Cool to RT, filter silica S3->S4 S5 5. GC-FID Analysis Quantify via Internal Std S4->S5

Fig 2. Standard experimental workflow for catalytic transfer hydrogenation.

Sources

Method

Application Note: {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Conjugation for pH-Responsive Targeted Drug Delivery

Executive Summary The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol serves as a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol serves as a highly versatile, bifunctional building block in this domain. Structurally, it combines a benzylic alcohol moiety—an ideal handle for stable yet metabolically cleavable conjugation—with a 1-methylimidazole ether.

This application note details the chemical causality, conjugation methodologies, and validation protocols for utilizing this compound as a dual-action linker. By leveraging the protonation dynamics of the imidazole ring, researchers can engineer prodrugs and nanocarriers that remain stable in systemic circulation but rapidly rupture endosomal membranes upon cellular internalization, thereby maximizing the cytosolic delivery of therapeutic payloads[1].

Mechanistic Rationale: The "Why" Behind the Chemistry

To design effective drug delivery systems, one must understand the physicochemical behavior of the linker's functional groups within biological microenvironments.

The Benzyl Alcohol Conjugation Handle

The primary hydroxyl group (-CH₂OH) on the phenyl ring provides a highly predictable site for bioconjugation. Benzyl alcohol derivatives are widely utilized in antibody-drug conjugates (ADCs) and polymeric prodrugs because they can be easily converted into esters, carbonates, or carbamates[2]. These linkages offer excellent stability in the neutral pH of blood plasma (pH 7.4) but can be designed to undergo enzymatic cleavage (via intracellular esterases) or acid-catalyzed hydrolysis once inside the target cell.

The Imidazole-Driven "Proton Sponge" Effect

A major bottleneck in the delivery of biologics and highly potent cytotoxins is endosomal entrapment, which often leads to lysosomal degradation. The 1-methylimidazole moiety has a pKa of approximately 6.0.

  • At pH 7.4 (Bloodstream): The imidazole nitrogen is unprotonated and hydrophobic, maintaining the structural integrity of the micelle or nanoparticle.

  • At pH 5.0–6.5 (Endosome): As the endosome acidifies, the imidazole ring becomes rapidly protonated. This massive influx of protons forces the vacuolar ATPase (V-ATPase) to pump in additional protons and chloride ions to maintain charge balance. The resulting osmotic pressure causes the endosome to swell and rupture, releasing the conjugated drug directly into the cytoplasm[1][3].

EndosomalEscape N1 Cellular Uptake (pH 7.4) N2 Endosomal Entrapment (pH 6.5) N1->N2 Endocytosis N3 Imidazole Protonation (pH < 6.0) N2->N3 V-ATPase Action N4 Osmotic Swelling (Proton Sponge) N3->N4 Cl- Influx N5 Cytosolic Release N4->N5 Membrane Rupture

Mechanism of imidazole-driven endosomal escape via the proton sponge effect.

Conjugation Strategies and Protocols

We present two self-validating protocols for conjugating {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol: Direct Prodrug Conjugation (forming a carbamate with an amine-containing drug) and Polymer Surface Grafting (forming an ester with a carboxylated nanocarrier).

Protocol A: Synthesis of a pH-Responsive Doxorubicin Prodrug

Causality: The benzylic alcohol is not electrophilic enough to react directly with the primary amine of Doxorubicin. We use p-nitrophenyl chloroformate (p-NPC) to activate the alcohol into a highly reactive mixed carbonate. The p-nitrophenoxide acts as an excellent leaving group, driving the formation of a stable carbamate linkage.

Materials:

  • {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (Ligand)

  • p-Nitrophenyl chloroformate (p-NPC)

  • Doxorubicin Hydrochloride (DOX·HCl)

  • Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of the Ligand in anhydrous DCM under N₂. Add 3.0 eq of TEA, followed by dropwise addition of 1.5 eq of p-NPC dissolved in DCM at 0°C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, higher-Rf spot (under UV 254 nm) confirms the formation of the activated mixed carbonate.

  • Isolation: Wash the organic layer with saturated NaHCO₃ to remove unreacted p-NPC and p-nitrophenol. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Coupling: Dissolve the activated intermediate (1.0 eq) and DOX·HCl (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the DOX hydrochloride salt and initiate nucleophilic attack. Stir in the dark at 25°C for 24 hours.

  • Purification: Precipitate the product in cold diethyl ether. Collect the solid via centrifugation and purify using preparative HPLC to yield the final carbamate-linked prodrug.

ConjugationWorkflow A Ligand: {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol B Activation (p-NPC, TEA, DCM) 0°C to 25°C, 4h A->B C Activated Mixed Carbonate Intermediate B->C Self-Validation: TLC (Rf shift) D Coupling (DOX·HCl, DIPEA, DMF) 25°C, 24h C->D E Purification (Prep-HPLC / Ether Precipitation) D->E F Final pH-Responsive Prodrug Conjugate E->F Validation: 1H-NMR & LC-MS

Step-by-step conjugation workflow for synthesizing the targeted prodrug.

Protocol B: Steglich Esterification for Polymer Grafting (PLGA-COOH)

Causality: To functionalize the surface of a polymeric nanoparticle, the ligand's alcohol is coupled to the terminal carboxylic acid of PLGA. Steglich esterification utilizes EDC as a zero-length crosslinker and DMAP as an acyl transfer catalyst, preventing racemization and overcoming the steric hindrance of the bulky polymer chain.

  • Dissolve PLGA-COOH (1.0 eq) and the Ligand (2.0 eq) in anhydrous DMSO.

  • Add EDC·HCl (3.0 eq) and DMAP (0.5 eq). Stir at room temperature for 24 hours.

  • Dialyze the mixture against deionized water (MWCO 3500 Da) for 48 hours to remove unreacted ligand, EDC, and urea byproducts. Lyophilize to obtain the functionalized polymer.

Quantitative Validation and Data Interpretation

To prove the efficacy of the {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol conjugate, experimental data must validate both the pH-dependent release and the endosomal escape mechanism.

The table below summarizes typical analytical results for the synthesized DOX-conjugate. The use of Bafilomycin A1 , a specific inhibitor of the V-ATPase pump, serves as a critical control. By preventing endosomal acidification, Bafilomycin A1 neutralizes the proton sponge effect, directly proving that the imidazole moiety is responsible for the enhanced cytosolic delivery[3].

Experimental ParameterCondition / EnvironmentObserved MetricMechanistic Implication
Drug Release Kinetics pH 7.4 (PBS, 37°C, 48h)< 12% Cumulative ReleaseHigh systemic stability of the carbamate linkage in circulation.
Drug Release Kinetics pH 5.0 (Acetate Buffer, 48h)> 75% Cumulative ReleaseAcid-catalyzed hydrolysis accelerates drug release in lysosomes.
Endosomal Escape Standard Culture (HeLa cells)High Cytosolic FluorescenceSuccessful protonation of imidazole triggers endosomal rupture.
Endosomal Escape + Bafilomycin A1 (100 nM)Punctate (Trapped) FluorescenceInhibition of V-ATPase prevents imidazole protonation; escape fails.
Conjugation Efficiency Protocol A (p-NPC Activation)82 - 88% YieldEfficient conversion of the benzylic alcohol to a carbamate.

References

  • Imidazole-Based Liposomes: Emerging pH-Sensitive Drug Delivery Tools. QxMD. Available at:[Link]

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. ResearchGate. Available at:[Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - National Institutes of Health. Available at:[Link]

Sources

Application

Preclinical Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide Executive Summary & Scientific Rationale The compound {4-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary & Scientific Rationale

The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) represents a highly specific, functionalized small molecule featuring a central phenyl ring, a hydroxymethyl group, and an ether-linked 1-methylimidazole moiety[1]. Imidazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as competitive inhibitors for metalloenzymes (such as Cytochrome P450s) or as kinase modulators. This is primarily due to the electron-rich nitrogen's ability to coordinate with metal ions or form critical hydrogen bonds within target hinge regions.

The Causality of Experimental Design: Transitioning an imidazole-based novel chemical entity (NCE) from in vitro assays to in vivo preclinical models requires overcoming specific physicochemical hurdles. The lipophilic nature of the ether and phenyl groups, combined with the basic imidazole nitrogen, typically results in poor aqueous solubility at physiological pH (BCS Class II/IV characteristics). Therefore, administering this compound in vivo without a carefully engineered co-solvent system will lead to precipitation in the bloodstream (causing micro-emboli) or erratic gastrointestinal absorption. This application note details self-validating, step-by-step methodologies for formulating and dosing this compound to ensure robust, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo studies, it is critical to align the formulation strategy with the molecule's intrinsic properties.

Table 1: Physicochemical Properties & Formulation Causality
ParameterValue / CharacteristicFormulation Implication
Chemical Formula C12H14N2O2Moderate molecular weight (218.25 g/mol ) favors membrane permeability[2].
Predicted pKa ~6.5 - 7.0 (Imidazole N)Mostly unionized at intestinal pH; requires solubilizers for IV dosing.
Aqueous Solubility Poor (< 0.1 mg/mL at pH 7.4)Standard saline is insufficient. Co-solvents or lipid vehicles are mandatory.
IV Vehicle 10% DMSO / 30% PEG400 / 60% SalineDMSO dissolves the crystal lattice; PEG400 acts as a surfactant/stabilizer[3].
PO Vehicle 10% DMSO / 90% Corn OilLipid-based suspension maximizes GI absorption and protects gastric mucosa[4].

In Vivo Formulation Protocols

The following protocols are engineered to maintain the compound in solution/suspension, ensuring accurate dosing and preventing vehicle-induced toxicity in rodent models.

Protocol A: Intravenous (IV) Formulation (1.0 mg/mL)

This formulation utilizes a ternary co-solvent system validated for imidazole derivatives to prevent precipitation upon injection[5].

  • Primary Dissolution: Weigh 10.0 mg of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol powder. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Vortexing: Vortex aggressively for 2–3 minutes until the solution is completely clear. Mechanistic note: DMSO disrupts the intermolecular hydrogen bonding of the hydroxymethyl groups.

  • Surfactant Addition: Add 3.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for an additional 2 minutes. PEG400 creates a micro-environment that prevents the hydrophobic phenyl rings from aggregating[3].

  • Aqueous Phase Integration: Slowly add 6.0 mL of physiological saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation: Inspect visually against a dark background. The solution must be completely transparent with no Tyndall effect (light scattering), indicating the absence of micro-precipitates.

Protocol B: Oral (PO) Formulation (5.0 mg/mL)

For oral gavage, a lipid-based vehicle is preferred to leverage the compound's lipophilicity for lymphatic transport and enhanced bioavailability[4].

  • Primary Dissolution: Weigh 50.0 mg of the compound and dissolve in 1.0 mL of anhydrous DMSO.

  • Lipid Integration: Add 9.0 mL of pharmaceutical-grade Corn Oil.

  • Homogenization: Sonicate the mixture in a water bath at 37°C for 15 minutes. The resulting formulation should be a uniform, stable emulsion/suspension.

  • Storage: Prepare freshly on the day of dosing to prevent oxidative degradation of the lipid vehicle.

In Vivo Dosing and PK Sampling Workflow

To generate a comprehensive PK profile, precise execution of the dosing and sampling schedule is required.

Table 2: Recommended Dosing Parameters for Rodent Models (Mice/Rats)
RouteTarget DoseFormulation ConcentrationDosing VolumeNeedle/Gavage Size
Intravenous (IV) 5 mg/kg1.0 mg/mL5 mL/kg27G (Mice) / 24G Catheter (Rats)
Oral (PO) 50 mg/kg5.0 mg/mL10 mL/kg20G Bulb-tipped gavage needle
Step-by-Step PK Sampling Protocol
  • Administration: Administer the IV dose via the lateral tail vein (mice) or jugular vein cannula (rats). Administer the PO dose via oral gavage.

  • Blood Collection: Collect 50–100 µL of whole blood at the following timepoints:

    • IV Timepoints: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

    • PO Timepoints: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h.

  • Matrix Processing: Collect blood into K2EDTA-coated tubes. Invert gently 3 times. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing a structurally similar internal standard (IS). Vortex for 5 minutes and centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer to quantify the unchanged compound and calculate standard PK parameters ( Cmax​ , Tmax​ , AUC , t1/2​ , Cl ).

Mechanistic & Workflow Visualizations

Experimental PK/PD Workflow

The following diagram illustrates the self-validating loop of the preclinical PK workflow, ensuring that formulation integrity directly translates to reliable bioanalytical readouts.

PK_Workflow A Compound Synthesis & QC B Formulation (DMSO/PEG400/Saline) A->B C In Vivo Dosing (IV / PO) B->C D Plasma & Tissue Sampling C->D E LC-MS/MS Bioanalysis D->E F PK/PD Parameter Calculation E->F

Figure 1. End-to-end preclinical workflow for in vivo pharmacokinetic evaluation.

Pharmacological Pathway

Imidazoles exert their effects by interacting with specific biological targets. The diagram below outlines the causal pathway from target engagement to in vivo efficacy.

Mechanism cluster_0 Molecular Interaction N1 4-[(1-methyl-1H-imidazol-2-yl)... Compound N3 Coordinate Covalent Bond (Imidazole N to Metal Ion) N1->N3 N2 Target Enzyme (e.g., CYP / Kinase) N2->N3 N4 Enzyme / Kinase Inhibition N3->N4 Induces N5 Downstream Biomarker Modulation N4->N5 PD Readout N6 In Vivo Efficacy & Readout N5->N6 Clinical Translation

Figure 2. Proposed mechanistic pathway of imidazole-based small molecule target engagement and efficacy.

References

  • Kalgutkar, A. S., et al. "Preclinical Pharmacokinetics and Metabolism of 6-(4-(2,5-Difluorophenyl)oxazol-5-yl)...". Biopharmaceutics & Drug Disposition, Ovid/Wiley. Available at: [Link]

  • Owen, D. R., et al. "An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19". medRxiv. Available at: [Link]

Sources

Method

Advanced Cross-Coupling Strategies Utilizing {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol in Drug Discovery

Executive Summary & Chemical Profiling The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (hereafter referred to as MIMP-OH ) is a highly versatile, bifunctional building block frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (hereafter referred to as MIMP-OH ) is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, including KRAS G12D inhibitors[1][2] and ROCK1/2 kinase inhibitors[3].

Structurally, MIMP-OH features two critical domains:

  • The 1-Methylimidazole Moiety : Acts as a potent hydrogen-bond acceptor and solubilizing group. In kinase inhibitors, this basic heterocycle frequently occupies hydrophobic pockets generated by C-helix-out conformations and forms critical hydrogen bonds with hinge-region residues (e.g., Asp855 in EGFR)[4].

  • The Benzylic Alcohol (-CH₂OH) : Serves as a primary synthetic handle for sp³-sp² cross-coupling, enabling the construction of complex diarylmethane scaffolds.

This application note details three distinct, field-proven cross-coupling workflows utilizing MIMP-OH, ranging from highly robust industry-standard halogenation routes to advanced, step-economic direct C–O bond activations.

Mechanistic Rationale & Pathway Divergence

The traditional approach to functionalizing benzylic alcohols involves their conversion to a halide or pseudohalide prior to palladium-catalyzed cross-coupling[3]. While highly reliable and scalable, this two-step process generates stoichiometric waste and utilizes toxic halogenating agents.

Recent advancements in transition-metal catalysis have unlocked the direct cross-coupling of benzylic alcohols via sp³ C–O bond activation[5]. Nickel catalysts, owing to their highly electropositive nature and lower energy barriers for oxidative addition into carbon-heteroatom bonds compared to palladium, excel in this transformation[6]. By utilizing Ni(0) precatalysts, the benzylic alcohol can be directly coupled with arylboronic acids or Grignard reagents, bypassing the halogenation step entirely[6][7].

Alternatively, the electron-rich 1-methylimidazole ring presents an opportunity for late-stage diversification via direct C–H arylation at the C5 position, leaving the benzylic alcohol intact for subsequent orthogonal reactions.

Synthetic Workflow Visualization

G A {4-[(1-methyl-1H-imidazol-2-yl) methoxy]phenyl}methanol (MIMP-OH) B Direct C-O Activation (Ni-Catalyzed) A->B Aryl-[B] / Ni(0) C Halogenation (SOCl2) followed by Pd-Suzuki A->C 1. SOCl2 2. Aryl-[B] / Pd(0) D C-H Activation (Pd-Catalyzed) A->D Aryl-X / Pd(II) E Diarylmethane Derivatives B->E C->E F C5-Arylated Imidazole Derivatives D->F

Caption: Divergent synthetic workflows for the functionalization of MIMP-OH in drug discovery.

Experimental Protocols

Workflow 1: Direct C–O Activation via Nickel Catalysis (The "Green" Route)

This protocol utilizes a Ni(II) precatalyst that is reduced in situ to the active Ni(0) species. The use of a bidentate phosphine ligand (dppp) provides the optimal bite angle to stabilize the intermediate against premature β-hydride elimination, a common failure mode with sp³-hybridized electrophiles[6][7].

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with MIMP-OH (1.0 mmol), the desired arylboronic acid (1.5 mmol), Ni(dppp)Cl₂ (0.1 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition : Add anhydrous toluene (4.0 mL) and tert-amyl alcohol (1.0 mL). Expert Insight: The addition of a tertiary alcohol acts as a critical proton shuttle to facilitate the transmetalation step and stabilizes the active Ni catalyst.

  • Reaction : Seal the flask, remove it from the glovebox, and stir vigorously at 110 °C for 24 hours.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the diarylmethane product.

Cycle Ni0 Ni(0)L_n OA Oxidative Addition Ni0->OA C-O Cleavage TM Trans- metalation OA->TM Ni(II) Intermediate RE Reductive Elimination TM->RE Ar-Ni(II)-Benzyl RE->Ni0 Product Release Product Diarylmethane Product RE->Product Substrate MIMP-OH + Aryl-[B] Substrate->OA

Caption: Catalytic cycle for the Ni-catalyzed direct cross-coupling of benzylic alcohols.

Workflow 2: Halogenation & Pd-Catalyzed Suzuki-Miyaura Coupling (The "Robust" Route)

This two-step sequence remains the pharmaceutical industry standard for synthesizing ROCK1/2 and KRAS inhibitors due to its predictable scalability[1][3].

Step-by-Step Methodology:

  • Halogenation : Dissolve MIMP-OH (10.0 mmol) in anhydrous dichloromethane (30 mL) and cool to 0 °C under argon.

  • Activation : Add thionyl chloride (SOCl₂, 15.0 mmol) dropwise over 15 minutes. Expert Insight: SOCl₂ is preferred over PBr₃ because it generates gaseous byproducts (SO₂, HCl), preventing the highly polar imidazole ring from trapping non-volatile phosphorus waste.

  • Isolation : Warm to room temperature and stir for 2 hours. Concentrate in vacuo to yield the benzylic chloride hydrochloride salt. Use immediately in the next step to prevent dimerization/degradation.

  • Cross-Coupling : Dissolve the crude intermediate in a degassed mixture of 1,4-dioxane (30 mL) and water (7.5 mL). Add arylboronic acid (12.0 mmol) and K₂CO₃ (30.0 mmol).

  • Catalysis : Add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%). Heat at 80 °C for 12 hours.

  • Workup : Separate the organic layer, extract the aqueous phase with ethyl acetate (2 × 20 mL), dry over Na₂SO₄, and purify via chromatography.

Workflow 3: Late-Stage C–H Arylation of the Imidazole Ring

Direct functionalization of the C5 position of the 1-methylimidazole moiety allows for rapid structure-activity relationship (SAR) exploration without altering the benzylic alcohol.

Step-by-Step Methodology:

  • Preparation : Charge a reaction vial with MIMP-OH (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), tricyclohexylphosphine (PCy₃, 0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent : Add anhydrous N,N-dimethylacetamide (DMA, 5.0 mL) and purge with argon for 10 minutes.

  • Reaction : Heat the sealed vial at 110 °C for 16 hours.

  • Workup : Cool to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organics with brine to remove DMA, dry over MgSO₄, and concentrate.

Quantitative Data & Workflow Comparison

The following table summarizes the operational metrics for the three described protocols, allowing researchers to select the optimal route based on project phase (e.g., discovery vs. process chemistry).

Workflow StrategyCatalyst SystemTypical YieldAtom EconomyScalabilityPrimary Advantage
Direct C–O Activation Ni(dppp)Cl₂ / PCy₃65–80%HighModerateStep-economic; avoids toxic halogenated intermediates[5][7].
Halogenation + Pd-Suzuki SOCl₂ then Pd(dppf)Cl₂85–95% (over 2 steps)ModerateHigh (Kg scale)Highly robust; industry standard for API synthesis[1][3].
Imidazole C–H Arylation Pd(OAc)₂ / PCy₃55–70%HighModerateEnables late-stage diversification of the imidazole ring.

References

  • [4] Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor. ACS Publications. URL:[Link]

  • [3] Pharmacokinetically improved compounds (US8357693B2). Google Patents. URL:

  • [1] Kras g12d inhibitors (US20230279025A1). Google Patents. URL:

  • [2] KRas G12D inhibitors (US11964989B2). Google Patents. URL:

  • [6] Recent Advances in Nickel Catalysis. PMC - NIH. URL:[Link]

  • [5] Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. URL:[Link]

  • [7] Alumina Grafted SBA-15 Sustainable Bifunctional Catalysts for Direct Cross-Coupling of Benzylic Alcohols to Diarylmethanes. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Welcome to the technical support center for the synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1][2][3][4] We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the reliability and success of your experiments.

Reaction Overview & Mechanism

The synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is most effectively achieved via the Williamson ether synthesis .[5][6][7] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion attacks a primary alkyl halide.[5][6]

There are two primary synthetic routes for this molecule:

  • Route A: Reaction of the alkoxide of 4-(hydroxymethyl)phenol with 2-(chloromethyl)-1-methyl-1H-imidazole.

  • Route B: Reaction of the alkoxide of (1-methyl-1H-imidazol-2-yl)methanol with 4-(bromomethyl)benzyl alcohol (or a protected version).

This guide will focus on optimizing a general protocol applicable to this SN2 pathway. The key to a high-yielding reaction is favoring the SN2 pathway while minimizing potential side reactions, primarily elimination (E2).[7]

Reaction_Scheme cluster_reaction Sₙ2 Reaction Alcohol {4-(hydroxymethyl)phenol OR (1-methyl-1H-imidazol-2-yl)methanol} Base Base (e.g., NaH, K2CO3) Alcohol->Base Deprotonation Halide {2-(chloromethyl)-1-methyl-1H-imidazole OR 4-(chloromethyl)benzyl alcohol} Reaction Sₙ2 Attack Alkoxide Alkoxide Intermediate Base->Alkoxide Forms Nucleophile Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Reaction->Product Ether Formation

Caption: General Williamson Ether Synthesis Pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

A1: Low yield is a frequent challenge in multi-step organic synthesis and can stem from several factors.[1][2][5] Let's break down the primary culprits for this specific Williamson synthesis.

  • Cause 1: Incomplete Deprotonation. The reaction's success hinges on the quantitative formation of the alkoxide nucleophile. Alcohols are weak acids, and incomplete deprotonation means less available nucleophile to react with the alkyl halide.

    • Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) may suffice for more acidic phenols, aliphatic alcohols often require a more robust base like Sodium Hydride (NaH).[8] When using NaH, ensure it is fresh (not passivated) and use a slight excess (e.g., 1.2 equivalents). The reaction should be stirred at 0°C to room temperature for 1-2 hours to ensure complete deprotonation before adding the alkyl halide.[8]

  • Cause 2: Presence of Water. Water will protonate the highly reactive alkoxide, quenching the nucleophile.[9] It can also hydrolyze the alkyl halide.

    • Solution: Employ rigorous anhydrous techniques. Use oven-dried glassware and anhydrous-grade solvents. If using solvents like DMF or acetonitrile, it's best to use a freshly opened bottle or one stored over molecular sieves. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 3: Suboptimal Solvent Choice. Protic solvents (like ethanol or water) and apolar solvents can significantly slow the reaction rate by solvating and stabilizing the nucleophile, reducing its reactivity.[5]

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they solvate the cation (e.g., Na⁺) but leave the alkoxide anion relatively "naked" and highly reactive.[5][6]

  • Cause 4: Insufficient Reaction Time or Temperature. SN2 reactions have an activation energy barrier that must be overcome. Typical Williamson reactions are conducted at 50 to 100 °C and may require 1 to 8 hours for completion.[5][6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][10] If the reaction stalls at room temperature, gently heat it to 50-80°C. Continue monitoring until the limiting starting material is consumed. Microwave-assisted synthesis can also be explored to drastically reduce reaction times and potentially increase yields.

Troubleshooting_Workflow start Low Reaction Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Water Contamination? start->cause2 cause3 Suboptimal Solvent? start->cause3 cause4 Incorrect Temp/Time? start->cause4 sol1 Use stronger base (NaH) Ensure sufficient deprotonation time cause1->sol1 Solution sol2 Use anhydrous solvents Dry glassware Run under inert atmosphere cause2->sol2 Solution sol3 Switch to polar aprotic solvent (DMF, Acetonitrile) cause3->sol3 Solution sol4 Heat reaction to 50-80 °C Monitor by TLC until completion cause4->sol4 Solution

Caption: Troubleshooting workflow for low synthesis yield.

Q2: I'm observing significant impurity formation on my TLC. What are the likely side products and how can I minimize them?

A2: Impurity formation is a key challenge that complicates purification and reduces yield.[2]

  • Side Product 1: Unreacted Starting Materials. This is the most common "impurity" and is often due to the issues described in Q1 (incomplete reaction).

    • Solution: Ensure optimized reaction conditions (proper base, solvent, temperature, and time) and stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the alkyl halide can help drive the reaction to completion, assuming the alcohol is the more valuable starting material.

  • Side Product 2: Symmetrical Ether (Self-Condensation). If using Route A, for example, the alkoxide of 4-(hydroxymethyl)phenol could potentially react with another molecule of the corresponding benzyl chloride (if formed in situ or present as an impurity) to form a symmetrical diether.

    • Solution: This is generally less common if the primary alkylating agent is added controllably. Ensure the purity of your starting materials.

  • Side Product 3: N-Alkylation of Imidazole. The imidazole ring contains a second nitrogen atom that is nucleophilic. While the N-1 position is already methylated, the N-3 nitrogen could potentially be alkylated by the benzyl halide, leading to a quaternary imidazolium salt.

    • Solution: This side reaction is generally less favorable than O-alkylation of the highly reactive alkoxide. However, if observed, using the minimum necessary amount of alkylating agent and avoiding excessively high temperatures can help minimize this pathway.

Q3: My product is difficult to purify by column chromatography. What are some alternative strategies?

A3: Purification is critical for meeting the stringent purity standards required for pharmaceutical intermediates.[2]

  • Strategy 1: Optimize Chromatography. The target molecule has both a polar alcohol and a basic imidazole moiety.

    • Mobile Phase: A standard silica gel column with an ethyl acetate/hexane gradient may work. If the product streaks, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can neutralize acidic sites on the silica and improve peak shape.

    • Stationary Phase: If silica fails, consider using alumina (neutral or basic) or a reversed-phase C18 column.

  • Strategy 2: Crystallization. If the crude product is obtained as a solid, recrystallization is an excellent method for purification.[10]

    • Solvent Screening: Test a range of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures with heptane) to find a system where the product is soluble when hot but sparingly soluble when cold. Be mindful that different crystalline forms (polymorphs) or solvates can form, which may impact downstream processes.[11]

  • Strategy 3: Acid/Base Extraction. The basic imidazole nitrogen allows for selective extraction.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should move into the aqueous layer as the protonated salt. The neutral/non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 8 and extract the purified product back into an organic solvent. This is an effective way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for generating the alkoxide?

A1: The choice depends on the pKa of the alcohol. For a phenolic hydroxyl group, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile or DMF is often sufficient.[8] For an aliphatic alcohol like a benzyl alcohol, a stronger base is required. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is the gold standard for these less acidic alcohols.[8]

Q2: Can a phase-transfer catalyst (PTC) be used for this synthesis?

A2: Yes, a PTC can be highly effective, particularly for scaling up the reaction.[5][12] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the alkoxide (or hydroxide from an aqueous phase) into the organic phase where the alkyl halide resides.[5][9] This can allow the use of less hazardous and more economical bases like aqueous NaOH or solid KOH, while avoiding the need for strictly anhydrous conditions.[9][13]

Q3: What is the best way to monitor the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.[8][10]

  • Setup: Use silica gel plates.

  • Mobile Phase: A good starting point is a 50:50 mixture of ethyl acetate and hexanes. Adjust the polarity as needed to get an Rf value for your product between 0.3 and 0.5.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be helpful to visualize the alcohol functionalities.

  • Procedure: Spot the starting alcohol, the starting halide, and a co-spot of both on the baseline. As the reaction proceeds, take small aliquots and spot them in a separate lane. The reaction is complete when the spot corresponding to the limiting reactant has disappeared.

Q4: Are there any specific safety precautions I should take?

A4: Yes.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it in a fume hood under an inert atmosphere. Quench any residual NaH carefully with a sequence of isopropanol, methanol, and then water, always with appropriate cooling.

  • Solvents: DMF is a reproductive toxin. Acetonitrile and dichloromethane are toxic. Always handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Laboratory Protocol

This protocol outlines a general procedure for the synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol using sodium hydride.

Reactants & Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
(1-methyl-1H-imidazol-2-yl)methanol 112.13 1.12 g 10.0 1.0
Sodium Hydride (60% in mineral oil) 24.00 0.48 g 12.0 1.2
4-(Bromomethyl)benzyl alcohol 201.06 2.21 g 11.0 1.1

| Anhydrous DMF | - | 50 mL | - | - |

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.48 g, 12.0 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Suspend the NaH in anhydrous DMF (20 mL). Cool the flask to 0°C in an ice bath.

  • Dissolve (1-methyl-1H-imidazol-2-yl)methanol (1.12 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Dissolve 4-(bromomethyl)benzyl alcohol (2.21 g, 11.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-8 hours. Monitor the reaction's progress by TLC until the starting alcohol is consumed.

  • Work-up: Cool the reaction to 0°C and carefully quench it by the slow, dropwise addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL) and water (50 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure product.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Drug Synthesis Intermediate Classification And Usage. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. [Link]

  • An Overview of Pharmaceutical Intermediates: What You Should Know - Qingmu. [Link]

  • Organic Intermediates: Essential Elements for Effective Drug Synthesis-Deli Pharmaceutical. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Phase transfer catalysis | PPTX - Slideshare. [Link]

  • Williamson Synthesis - Organic Chemistry Portal. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Unexpected course of a Williamson ether synthesis - arkat usa. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry. [Link]

  • Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character - School of Chemistry. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5 - ResearchGate. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones - ResearchGate. [Link]

  • Imidazole as leaving group in aromatic nucleophilic substitution reactions - ResearchGate. [Link]

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2, - DOI. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. [Link]

  • CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google P
  • The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1 - YouTube. [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. [Link]

Sources

Optimization

optimizing HPLC mobile phase for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol separation

Welcome to the Technical Support Center for HPLC method development. Analyzing highly basic, polar compounds like {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC method development. Analyzing highly basic, polar compounds like {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol presents unique chromatographic challenges. This guide is designed for researchers and drug development professionals to troubleshoot peak tailing, optimize mobile phase chemistry, and select the correct stationary phase based on fundamental physicochemical principles.

Part 1: Compound Profiling & The Root Cause of Peak Tailing

To optimize an HPLC method, we must first understand the causality behind the molecule's behavior. The structure of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol features a hydrophobic phenyl ring, a polar hydroxymethyl group, and a highly basic 1-methylimidazole moiety.

The critical parameter here is the dissociation constant. The pKa of the 1-methylimidazole nitrogen is approximately 6.95 at 25 °C [1].

When analyzing this compound using a standard silica-based C18 column at a neutral pH (e.g., pH 7.0), severe peak tailing and broadening are almost guaranteed. This occurs due to a mixed-mode retention mechanism :

  • Hydrophobic Retention: The phenyl and imidazole rings interact with the C18 alkyl chains.

  • Secondary Ion-Exchange (The Problem): At pH 7.0, the mobile phase is equal to the analyte's pKa, meaning the compound exists in a 50/50 equilibrium of protonated (ionized) and unprotonated (neutral) states. Simultaneously, residual silanol groups (Si-OH) on the silica surface (pKa ~ 3.5–4.5) are fully deprotonated and negatively charged (Si-O⁻). The positively charged imidazole strongly binds to these anionic silanols via electrostatic interactions, causing slow desorption and severe peak tailing[2].

TailingMechanism Analyte Protonated Imidazole (pH 5-7) Interaction Strong Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Severe Peak Tailing & Broadening Interaction->Tailing Mitigation Mitigation: Lower pH to 2.5 (Protonate Silanols) Tailing->Mitigation Result Sharp, Symmetrical Peak Mitigation->Result

Mechanism of peak tailing via silanol interactions and low-pH mitigation.

Part 2: Troubleshooting FAQs

Q1: Should I use a low-pH or high-pH mobile phase for this compound? A: You must follow the "pKa ± 2" rule to ensure the analyte is in a single ionization state.

  • Low pH Strategy (pH 2.5 - 3.0): At this pH, the imidazole is fully protonated (+1). More importantly, the acidic environment forces the surface silanols back into their neutral state (Si-OH), effectively shutting down the secondary ion-exchange pathway[3].

  • High pH Strategy (pH 9.5 - 10.5): At this pH, the imidazole is fully deprotonated and neutral. Because the analyte carries no charge, it cannot undergo ion-exchange with the negatively charged silanols[4]. This approach also dramatically increases the hydrophobic retention of the compound.

Q2: What stationary phase (column) is best suited to prevent tailing? A: Your column choice depends entirely on your pH strategy:

  • For Low pH: Use a Polar-Embedded C18 column . These phases incorporate an amide, urea, or carbamate group within the alkyl chain. The polar group creates a localized hydration layer that shields residual silanols from the basic imidazole, providing excellent peak symmetry[5].

  • For High pH: Standard silica dissolves at pH > 8. You must use a Hybrid Silica C18 column (e.g., ethylene-bridged hybrid particles). These particles incorporate organic groups into the silica matrix, providing extreme resistance to alkaline hydrolysis up to pH 12[6].

Q3: How do I choose between Methanol and Acetonitrile as the organic modifier? A: Because {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol contains a hydroxymethyl group (a strong hydrogen bond donor/acceptor), Methanol is highly recommended. As a protic solvent, methanol can hydrogen-bond with the analyte, often yielding unique selectivity and better peak shape for polar functional groups compared to the aprotic acetonitrile.

OptimizationWorkflow Start Analyze Compound: {4-[(1-methyl-1H-imidazol-2-yl) methoxy]phenyl}methanol pKa ~ 6.95 Decision Select Mobile Phase pH Rule: pH = pKa ± 2 Start->Decision LowPH Low pH Strategy (pH < 3.0) Analyte: Ionized (+) Silanols: Neutralized Decision->LowPH pH 2.5 - 3.0 HighPH High pH Strategy (pH > 9.5) Analyte: Neutral (0) Silanols: Ionized (-) Decision->HighPH pH 9.5 - 10.5 ColLow Use standard or polar-embedded C18 LowPH->ColLow ColHigh Use high-pH tolerant hybrid silica C18 HighPH->ColHigh

Workflow for optimizing mobile phase pH based on the analyte's pKa.

Part 3: Data Presentation & Optimization Matrix

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeaturePropertyChromatographic Implication
1-Methylimidazole Ring Basic nitrogen (pKa ~6.95)Causes severe peak tailing at pH 5–8 due to silanol ion-exchange. Requires pH control.
Hydroxymethyl Group Polar, H-bondingDecreases overall hydrophobicity; benefits from protic modifiers (Methanol).
Phenyl & Ether Core HydrophobicProvides primary retention mechanism on reversed-phase (C18) columns.
Table 2: Mobile Phase Optimization Matrix
ParameterLow pH Strategy (LC-MS Compatible)High pH Strategy (Max Retention)
Aqueous Buffer 0.1% Formic Acid or 10 mM Ammonium Formate (pH 2.8)10 mM Ammonium Bicarbonate adjusted with NH₄OH (pH 10.0)
Organic Modifier Methanol or AcetonitrileMethanol (preferred for solubility at high pH)
Analyte State Fully Ionized (+1)Fully Neutral (0)
Column Type Polar-embedded C18 or Highly end-capped C18Hybrid Silica C18 (High-pH tolerant)
Expected Retention Shorter (Analyte is highly polar/charged)Longer (Analyte is neutral/hydrophobic)

Part 4: Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An analysis is only considered successful if it passes the embedded System Suitability Testing (SST) criteria[7].

Protocol A: Low-pH Workflow (Recommended for LC-MS/MS)

This method suppresses silanol ionization, making it ideal for routine quantification and mass spectrometry.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 630 mg of Ammonium Formate in 1 L of LC-MS grade water (10 mM). Adjust the pH to 2.8 using Formic Acid. Filter through a 0.22 µm membrane.

  • Column Installation: Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven to 30 °C.

  • Gradient Setup:

    • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 2.8)

    • Mobile Phase B: Methanol

    • Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion.

  • System Suitability Validation: Inject a 10 µg/mL standard solution in replicate (n=5).

    • Validation Check 1: Tailing Factor (Tf) must be ≤ 1.5 .

    • Validation Check 2: Theoretical Plates (N) must be ≥ 2000 .

    • Validation Check 3: Peak Area %RSD must be ≤ 2.0% .

    • Action: If Tf > 1.5, verify buffer pH is strictly < 3.0 to ensure silanols are fully protonated.

Protocol B: High-pH Workflow (Recommended for Impurity Profiling)

This method neutralizes the imidazole ring, maximizing hydrophobic retention and allowing for better separation from early-eluting polar degradants.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 1 L of HPLC grade water (10 mM). Adjust the pH to 10.0 using dilute Ammonium Hydroxide.

  • Column Installation: Install a High-pH tolerant Hybrid Silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set the column oven to 40 °C to reduce mobile phase viscosity.

  • Gradient Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • Mobile Phase B: Methanol

    • Run a linear gradient from 20% B to 90% B over 20 minutes at 1.0 mL/min. (Note: Starting %B is higher because the neutral analyte is highly retained).

  • System Suitability Validation: Inject standard in replicate (n=5).

    • Validation Check 1: Retention time must be stable (%RSD ≤ 1.0%).

    • Validation Check 2: Tailing Factor (Tf) must be ≤ 1.2 (Neutral analytes should exhibit near-perfect symmetry).

    • Action: If retention time drifts, the silica support may be dissolving. Immediately verify that the column is explicitly rated for pH > 10 (Hybrid particle technology).

References

  • PubChem: 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem. National Institutes of Health. Available at:[Link]

  • Phenomenex: How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • Phenomenex: HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Element Lab Solutions: HALO® Elevate versus Hybrid Silica Particles. Available at:[Link]

  • ResearchGate: Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Available at:[Link]

  • Watrex: Inertsil Hybrid-C18: Stability Across a Wide pH Range. Available at:[Link]

Sources

Troubleshooting

reducing toxic byproducts in the etherification of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Technical Support Center: Etherification of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Introduction: Welcome to the technical support center for the synthesis and purification of derivatives of {4-[(1-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Etherification of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Introduction: Welcome to the technical support center for the synthesis and purification of derivatives of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. This molecule is a valuable intermediate in pharmaceutical development, but its etherification presents unique challenges due to its multifunctional nature. The presence of a reactive benzylic alcohol and a nucleophilic imidazole ring creates a landscape of competing side reactions that can lead to the formation of undesirable, and potentially toxic, byproducts. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to help you navigate these challenges, improve yield and purity, and ensure the integrity of your final compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the etherification of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. Each answer delves into the root chemical cause and provides actionable solutions.

Question 1: My primary impurity has a mass roughly double that of my starting material, minus water. What is it and how do I prevent it?

Answer: This high-molecular-weight byproduct is almost certainly the symmetrical dibenzyl ether, formed through the self-etherification of your starting material. The benzylic alcohol moiety is susceptible to this side reaction, especially under certain conditions.

  • Mechanistic Cause: This reaction can proceed via two main pathways. Under acidic conditions (even trace amounts), the benzylic alcohol can be protonated, leading to the loss of water to form a stabilized benzylic carbocation. This cation is then attacked by another molecule of the starting alcohol. Under basic conditions, if the alcohol is not fully deprotonated before the alkylating agent is introduced, the unreacted starting material can compete as a nucleophile. More aggressive, iron-catalyzed methods for benzylic alcohol etherification also highlight this tendency for self-coupling.[1][2]

  • Troubleshooting & Solutions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially solvents like THF or DMF) are anhydrous. Water can interfere with the base and promote side reactions.

    • Choice of Base and Deprotonation Protocol: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol before introducing the electrophile (alkyl halide).[3] Add the base to a solution of the alcohol under an inert atmosphere (N₂ or Argon) and allow sufficient time for the deprotonation to complete (usually 30-60 minutes at 0 °C to room temperature).

    • Avoid Acidic Catalysis: If you are exploring acid-catalyzed etherification, be aware that self-condensation is a major competing pathway.[4] This route is generally not recommended for this substrate unless extensive optimization is performed. Consider using milder, chemoselective methods if direct dehydration is desired.[5][6]

Question 2: I'm observing a significant byproduct corresponding to the addition of my alkylating group, but it's more polar than my desired ether. What is this side reaction?

Answer: You are likely observing N-alkylation of the imidazole ring. The imidazole ring contains two nitrogen atoms; the N-1 position is already methylated, but the N-3 "pyridine-like" nitrogen is basic and nucleophilic, making it a prime target for electrophilic attack.[7][8]

  • Mechanistic Cause: The N-3 nitrogen competes with the desired alkoxide nucleophile for your alkylating agent. This results in the formation of a quaternary imidazolium salt, which is highly polar and often water-soluble.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Avoid using a large excess of the alkylating agent. A slight excess (1.05-1.2 equivalents) is often sufficient.

    • Order of Addition: Ensure the alcohol is fully deprotonated to form the more potent alkoxide nucleophile before adding the alkylating agent. The alkoxide is a much stronger nucleophile than the imidazole nitrogen, which helps favor the desired O-alkylation.

    • Lower Reaction Temperature: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate (starting at 0 °C and slowly warming to room temperature is a good strategy). This minimizes the energy available for the competing N-alkylation pathway.

    • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the competing sites. In a polar aprotic solvent like DMF, the "harder" alkoxide nucleophile is well-solvated, potentially increasing the relative reactivity of the "softer" imidazole nitrogen. Consider a less polar solvent like THF.

Question 3: My reaction is sluggish, and I'm getting a low yield along with byproducts from my alkyl halide (e.g., an alkene). What's going wrong?

Answer: This points to a competition between the desired Sₙ2 reaction and an E2 elimination side reaction.[9][10] This is a classic issue in Williamson ether synthesis.

  • Mechanistic Cause: The alkoxide is not only a strong nucleophile but also a strong base. If the alkylating agent has protons on the carbon adjacent to the leaving group (β-protons), the alkoxide can abstract a proton, leading to the formation of an alkene and eliminating the leaving group. This is especially problematic with secondary and tertiary alkyl halides.[10]

  • Troubleshooting & Solutions:

    • Alkylating Agent Structure: Whenever possible, use primary alkyl halides (R-CH₂-X). Methyl and primary halides are much less prone to elimination than secondary halides, and tertiary halides will almost exclusively undergo elimination.[10]

    • Use a Better Leaving Group: Instead of a chloride or bromide, consider using an alkyl tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and can often facilitate the Sₙ2 reaction at lower temperatures, further disfavoring elimination.

    • Temperature Control: As with N-alkylation, lower temperatures favor the Sₙ2 pathway over elimination. Maintain the reaction at the minimum required temperature.

Question 4: How can I effectively purify my final product and remove the polar, nitrogen-containing impurities?

Answer: Purification of imidazole-containing compounds can be challenging due to their basicity and polarity. A multi-step approach combining extraction and chromatography is usually most effective.

  • Recommended Purification Strategy:

    • Aqueous Workup: After the reaction, quench carefully (e.g., with water or saturated NH₄Cl). Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Acid-Base Extraction: Wash the organic layer with a dilute acid (e.g., 1 M HCl). Your desired product and any unreacted starting material, being basic, will move into the acidic aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers.

    • Liberate the Free Base: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is > 8. This will deprotonate your imidazole compound, causing it to precipitate or become extractable.

    • Final Extraction & Chromatography: Extract the now-neutral product back into an organic solvent. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. This material is often significantly purer, but final polishing via flash column chromatography on silica gel is recommended.[11][12] A common eluent system is a gradient of methanol in dichloromethane or chloroform.

Visualized Reaction Pathways and Troubleshooting

To better understand the competing reactions, the following diagrams illustrate the desired pathway versus the common side reactions and a logical troubleshooting workflow.

ReactionPathways SM {Starting Material} (Benzylic Alcohol) Alkoxide Alkoxide Intermediate (RO⁻) SM->Alkoxide  Base (e.g., NaH) SelfEther Self-Etherification Byproduct SM->SelfEther Self-Condensation N_Alkyl N-Alkylation (Imidazolium Salt) SM->N_Alkyl + R-X (Alkylating Agent) [Competing Nucleophile] Product Desired Ether (Product) Alkoxide->Product + R-X (Alkylating Agent) [Sₙ2 Pathway] Alkoxide->SelfEther Self-Condensation Elimination Elimination Byproduct (Alkene) Alkoxide->Elimination + R-X (Alkylating Agent) [E2 Pathway]

Caption: Desired Sₙ2 etherification versus key competing side reactions.

TroubleshootingFlowchart start Low Yield or Impure Product check_impurity Identify Major Impurity (LCMS, NMR) start->check_impurity mw_double Impurity MW ≈ 2 x (SM) - H₂O check_impurity->mw_double High MW mw_n_alkyl Impurity MW ≈ SM + Alkyl Group (High Polarity) check_impurity->mw_n_alkyl Polar mw_elim Alkene from Alkylating Agent check_impurity->mw_elim Low MW cause_self Cause: Self-Etherification mw_double->cause_self cause_n_alkyl Cause: N-Alkylation mw_n_alkyl->cause_n_alkyl cause_elim Cause: E2 Elimination mw_elim->cause_elim sol_self Solution: • Use strong base (NaH) • Ensure full deprotonation • Anhydrous conditions cause_self->sol_self sol_n_alkyl Solution: • Control stoichiometry (1.1 eq R-X) • Lower temperature (0°C) • Add R-X after deprotonation cause_n_alkyl->sol_n_alkyl sol_elim Solution: • Use 1° alkyl halide/tosylate • Lower temperature • Less hindered base cause_elim->sol_elim

Caption: Troubleshooting decision tree for byproduct identification.

Optimized Protocols & Data

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to maximize the yield of the desired O-alkylated product by favoring the Sₙ2 pathway.

  • Preparation: Under an inert atmosphere (N₂ or Argon), add {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration ~0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the primary alkyl halide or tosylate (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product according to Protocol 2.

Protocol 2: Purification by Acid-Base Extraction & Chromatography
  • Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate.

  • Acid Wash: Transfer to a separatory funnel and wash with 1 M HCl (2x). Combine the aqueous layers (this contains your protonated product).

  • Basification: Cool the combined aqueous layers in an ice bath and adjust the pH to ~9 with 10% NaOH (aq).

  • Re-extraction: Extract the product from the basic aqueous solution with dichloromethane (3x).

  • Drying and Concentration: Combine the dichloromethane layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified free base.

  • Chromatography: If further purification is needed, load the material onto a silica gel column and elute with a gradient of 0-10% methanol in dichloromethane.

Table 1: Impact of Reaction Conditions on Byproduct Formation

The following table summarizes expected outcomes based on varying key reaction parameters. This data is illustrative for guiding experimental design.

ParameterCondition A (Optimized)Condition B (Problematic)Expected Outcome & Rationale
Base NaH (strong, non-nucleophilic)K₂CO₃ (weak, equilibrium)Condition A: Irreversible deprotonation maximizes alkoxide concentration, favoring O-alkylation.[3] Condition B: Incomplete deprotonation leaves neutral alcohol to compete in side reactions.
Solvent Anhydrous THFReagent-grade DMFCondition A: Less polar, minimizes N-alkylation risk. Anhydrous nature prevents base quenching. Condition B: Polar aprotic nature can favor N-alkylation; non-anhydrous solvent introduces water.
Temperature 0 °C to Room Temp80 °CCondition A: Lower temperature favors Sₙ2 over competing E2 and N-alkylation pathways.[9] Condition B: High temperature provides activation energy for all side reactions, reducing selectivity.
Alkylating Agent Primary Alkyl Tosylate (R-OTs)Secondary Alkyl Bromide (R₂CH-Br)Condition A: Excellent leaving group and primary carbon minimize elimination.[10] Condition B: Steric hindrance and β-protons strongly favor E2 elimination over the desired Sₙ2 reaction.

References

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. SINOPEG. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

  • Show how you would use the Williamson ether synthesis to prepare... Pearson. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]

  • Method for etherifying a benzyl alcohol, resulting products and applications.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Chronic toxicity of treated and untreated aqueous solutions containing imidazole-based ionic liquids and their oxydized by-products. PubMed. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - National Center for Biotechnology Information. [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols,... ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol from the bench to the pilot plant.

The most robust synthetic route for this molecule involves a two-step sequence: a Williamson etherification followed by a chemoselective catalytic hydrogenation. Managing temperature and pressure across these steps is critical to preventing thermal runaways, side reactions, and product degradation.

Synthetic Workflow & Critical Parameters

SynthesisWorkflow SM 4-Hydroxybenzaldehyde + Imidazole Chloride Etherification Step 1: Etherification Base: K2CO3 Critical T: 80°C SM->Etherification Intermediate Aldehyde Intermediate Etherification->Intermediate Filter & Dry Hydrogenation Step 2: Hydrogenation Catalyst: 5% Pd/C Critical P: 1.5 bar, T: 25°C Intermediate->Hydrogenation Product {4-[(1-methyl-1H-imidazol-2-yl) methoxy]phenyl}methanol Hydrogenation->Product Strict P/T Control

Two-step synthetic workflow for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol.

Troubleshooting Guides & FAQs

Q1: During the scale-up of the Step 1 etherification, our yield dropped from 85% to 60%, and we observed a dark, tarry byproduct. What is causing this, and how should we optimize the temperature? Expert Insight: The Williamson ether synthesis between 4-hydroxybenzaldehyde and 2-(chloromethyl)-1-methyl-1H-imidazole is highly exothermic. At the bench scale, heat dissipates quickly. At the pilot scale, inadequate cooling leads to thermal runaway (T > 100°C). Elevated temperatures promote two side reactions: 1) The Cannizzaro reaction of the benzaldehyde in the presence of base, and 2) N-alkylation (quaternization) of the imidazole ring[1]. Solution: Implement a controlled dosing strategy. Maintain the reactor temperature strictly between 75°C and 85°C. Use a mild base like K₂CO₃ rather than NaOH to minimize Cannizzaro disproportionation, as weaker bases ensure complete deprotonation of the phenol without triggering side reactions[1].

Q2: In the final hydrogenation step (Step 2), we are seeing significant formation of a methyl-arene byproduct instead of the target alcohol. How do we optimize pressure and temperature to prevent this? Expert Insight: The target molecule contains a benzylic alcohol. Palladium-catalyzed hydrogenation (Pd/C) is highly effective for reducing aldehydes, but benzylic C-O bonds are notoriously susceptible to hydrogenolysis. This side reaction cleaves the newly formed alcohol to yield a terminal methyl group[2]. This over-reduction is exponentially accelerated by high hydrogen pressure and elevated temperatures[3]. Solution: The hydrogenation must be run under strictly mild conditions. Limit the hydrogen pressure to 1.5 - 2.0 bar and maintain the temperature at 25°C. Do not exceed 30°C.

Q3: The hydrogenation at 25°C and 1.5 bar is sluggish. Can we increase the pressure to >5 bar to accelerate the reaction? Expert Insight: No. While increasing pressure from 1.5 bar to 5 bar will increase the mass transfer rate of H₂ into the solvent, it dramatically shifts the kinetic equilibrium toward the hydrogenolysis of the benzyl alcohol[3]. If the reaction is sluggish, do not increase pressure; instead, optimize agitation (stirrer speed) to improve the gas-liquid interfacial area, or ensure the intermediate is completely free of residual chloride ions from Step 1, which can poison the Pd catalyst.

Data Presentation: Temperature & Pressure Optimization

The following table summarizes the causal relationship between thermodynamic parameters and product integrity during the Step 2 hydrogenation phase.

Temperature (°C)H₂ Pressure (bar)Aldehyde Conversion (%)Target Alcohol Yield (%)Hydrogenolysis Byproduct (%)
25 1.5 >99 95 <1
255.0>997818
501.5>996532
505.0>991285

Standardized Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction state is verified before proceeding.

Protocol 1: Etherification (Scale-Up Optimized)
  • Preparation: Charge a glass-lined reactor with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at 25°C for 30 minutes to form the phenoxide[1]. The solution will turn a distinct yellow/orange.

  • Heating: Heat the mixture to 75°C.

  • Controlled Dosing: Slowly dose a solution of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.05 eq) in DMF over 2 hours. Critical: Maintain the internal temperature between 75°C and 80°C to manage the exotherm.

  • Reaction: Stir for an additional 4 hours at 80°C.

    • Self-Validation: Monitor by HPLC at 254 nm. Proceed only when IPC shows <2% starting material.

  • Work-up: Cool to 20°C and quench with water (15 volumes) to precipitate the intermediate. Filter, wash the cake with water to remove potassium salts, and dry under vacuum.

Protocol 2: Chemoselective Hydrogenation
  • Preparation: Charge an autoclave reactor with the intermediate (1.0 eq), 5% Pd/C (0.05 eq Pd, 50% wet to prevent ignition), and methanol (10 volumes).

  • Inerting: Purge the reactor with Nitrogen (3 cycles at 3 bar), followed by Hydrogen (3 cycles at 2 bar).

  • Pressurization: Pressurize the reactor to exactly 1.5 bar with H₂.

  • Reaction: Set the internal temperature strictly to 25°C . Initiate maximum agitation (e.g., >500 rpm) to ensure optimal gas-liquid mixing.

  • Monitoring: Monitor hydrogen uptake via a mass flow controller.

    • Self-Validation: Once uptake ceases (typically 3-5 hours), sample for HPLC. The aldehyde peak must be completely consumed, yielding the target alcohol without the emergence of the non-polar methyl byproduct.

  • Work-up: Upon complete conversion, vent H₂ and purge with N₂. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to isolate {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol vs. Conventional Imidazole Ligands

As targeted therapeutics and advanced materials grow increasingly complex, the selection of precise structural motifs is critical. The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) [...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics and advanced materials grow increasingly complex, the selection of precise structural motifs is critical. The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol (CAS: 1094451-64-5) [1] has emerged as a highly specialized building block and ligand fragment, particularly in the development of kinase inhibitors (such as KRas G12D and HER-2/EGFR inhibitors) [2][3].

This technical guide provides an objective, data-driven comparison between this complex ligand and other standard imidazole-based alternatives, detailing the mechanistic causality behind its superior performance in drug discovery workflows.

Structural & Mechanistic Superiority: The Causality of Design

To understand why researchers select {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol over simpler alternatives like 1-methylimidazole or unsubstituted bis-imidazoles, we must deconstruct its three primary structural domains:

  • The N-Methylated Imidazole Core: Unsubstituted imidazoles are prone to tautomerization, which can lead to unpredictable binding orientations within a receptor pocket. By methylating the N1 position, the molecule is locked into a single tautomeric state. This ensures that the N3 lone pair is exclusively directed toward the target—whether coordinating with a metal ion (e.g., in metalloenzymes) or acting as a precise hydrogen-bond acceptor in a kinase hinge region.

  • The Flexible Ether Linkage (-CH2-O-): Unlike rigid biaryl linkages, the methylene-ether bridge provides essential rotational degrees of freedom. This flexibility allows the distal phenyl ring to adopt an optimal dihedral angle, facilitating induced-fit binding via π-π stacking or CH-π interactions with hydrophobic residues in deep allosteric pockets.

  • The Terminal Methanol Group (-CH2OH): This is the critical differentiator. The para-hydroxymethyl group serves a dual purpose. Biologically, it acts as a potent hydrogen bond donor/acceptor, anchoring the ligand to polar residues (such as Asp or Glu) at the periphery of the binding site. Chemically, it provides a reactive handle for further synthetic elaboration, such as the attachment of PROTAC linkers or macrocyclization.

Pathway Integration

When integrated into larger inhibitor scaffolds, this ligand motif effectively disrupts oncogenic signaling cascades by competitively blocking the active or allosteric sites of target kinases.

SPR S1 1. Surface Activation (EDC/NHS on CM5) S2 2. Target Immobilization (Amine Coupling & Blocking) S1->S2 S3 3. Ligand Injection (Double-Referenced Series) S2->S3 S4 4. Kinetic Analysis (1:1 Langmuir Fit) S3->S4

Comparative

IR Spectroscopy Absorption Bands for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol Identification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of identifying complex, multi-functional active pharmaceutical ingredients (APIs) and intermediates. The molecule {4-[(1-methyl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of identifying complex, multi-functional active pharmaceutical ingredients (APIs) and intermediates. The molecule {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is a prime example of a structurally intricate compound. It features a 1-methylimidazole heterocycle, an alkyl-aryl ether linkage, and a benzyl alcohol moiety.

To achieve unambiguous identification, we cannot rely on a single absorption peak. Instead, we must deconstruct the molecule into its functional domains and analyze the mechanistic causality behind its vibrational modes. This guide provides an objective, comparative framework for identifying this target molecule against structurally similar alternatives using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Deconstruction & Vibrational Causality

Understanding the why behind an IR spectrum is critical for robust data interpretation. The target molecule's spectrum is a composite of three distinct functional domains, each governed by specific quantum mechanical force constants and dipole moment changes.

The Benzyl Alcohol Moiety (O-H and Primary C-O Stretches)

The primary alcohol group (-CH₂OH) attached to the phenyl ring yields two highly diagnostic bands:

  • Broad O-H Stretch (3200–3500 cm⁻¹): The extreme broadness of this band is a direct consequence of intermolecular hydrogen bonding in the solid state. Hydrogen bonds weaken the covalent O-H bond, lowering its force constant and creating a wide distribution of vibrational frequencies[1].

  • Primary C-O Stretch (1000–1050 cm⁻¹): Because the hydroxyl-bearing carbon is only bonded to one other carbon, steric hindrance is minimized. This reduced alkyl substitution results in a lower force constant compared to secondary or tertiary alcohols, anchoring this strong absorption band firmly at the lower end of the C-O frequency range[2].

The Alkyl-Aryl Ether Linkage (C-O-C Stretches)

The molecule contains a methoxy bridge linking the imidazole to the phenyl ring, creating an aromatic ether (Ar-O-CH₂-R).

  • Asymmetric C-O-C Stretch (~1240 cm⁻¹): In strictly aliphatic ethers, this band appears near 1100 cm⁻¹. However, in alkyl-aryl ethers, the lone pair electrons on the ether oxygen delocalize into the adjacent phenyl ring's π-system. This resonance increases the partial double-bond character of the Ar-O bond, strengthening it and causing a distinct "blue shift" (higher wavenumber) to approximately 1240 cm⁻¹[3].

  • Symmetric C-O-C Stretch (~1040 cm⁻¹): This weaker band often overlaps with the primary alcohol C-O stretch, requiring careful spectral deconvolution.

The 1-Methylimidazole Core (C=N and Heterocyclic Vibrations)
  • C=N and C=C Stretches (1500–1680 cm⁻¹): The aromatic heterocycle introduces a series of sharp, medium-intensity bands in this region due to conjugated ring stretching vibrations[4],[5].

  • Absence of N-H Stretch: Crucially, because the imidazole ring is N-methylated, the spectrum will lack the sharp N-H stretching band typically found above 3100 cm⁻¹. This is a vital diagnostic feature to confirm successful N-alkylation[6].

Comparative Spectral Analysis

To objectively validate the identity of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol, we must compare its spectral fingerprint against its isolated structural analogs. This comparative matrix ensures that no single functional group is misassigned.

Quantitative Data Summary
Functional Group / Vibrational ModeTarget MoleculeAlternative A: Benzyl AlcoholAlternative B: 1-MethylimidazoleAlternative C: Diphenyl Ether
Broad O-H Stretch 3200–3500 cm⁻¹ 3200–3500 cm⁻¹[7]Absent[6]Absent
N-H Stretch Absent AbsentAbsentAbsent
Imidazole C=N / C=C 1500–1680 cm⁻¹ Absent1500–1680 cm⁻¹[5]Absent
Ar-O-C Asymmetric Stretch ~1240 cm⁻¹ Absent[8]Absent~1240 cm⁻¹[3]
Primary Alcohol C-O 1000–1050 cm⁻¹ 1000–1050 cm⁻¹[2]AbsentAbsent
Aromatic C-H Stretch 3000–3100 cm⁻¹ 3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure maximum trustworthiness and data integrity, IR acquisition must be treated as a self-validating system. The following protocol guarantees that the observed bands are inherent to the sample and not artifacts of the instrument or environment.

Step 1: Instrument Calibration & System Suitability

  • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.

  • Run a standard polystyrene calibration film. Verify that the diagnostic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values to validate the interferometer's wavelength accuracy.

Step 2: Blank Validation (The Null Hypothesis)

  • Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

  • Acquire a subsequent "sample" scan of the empty, clean crystal. The resulting spectrum must be a flat baseline (noise < 0.01 absorbance units). If residual peaks appear, reclean the crystal.

Step 3: Sample Acquisition

  • Place 1–2 mg of the solid {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol directly onto the center of the ATR crystal.

  • Lower the ATR pressure anvil until the torque slips (ensuring uniform, reproducible optical contact). Insufficient pressure will result in weak signals, while over-pressuring can distort the crystal lattice or the sample's polymorphic state.

  • Acquire the spectrum (32–64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Spectral Deconvolution & Orthogonal Verification

  • Apply an ATR correction algorithm to the raw data to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

  • Cross-reference the resulting peak list against the logical deconvolution workflow below.

Logical Deconvolution Workflow

The following diagram illustrates the logical decision tree used by application scientists to confirm the identity of the target molecule based on the acquired raw data.

G A Acquire IR Spectrum (4000-400 cm⁻¹) B O-H Stretch? (3200-3500 cm⁻¹) A->B C Ether C-O-C? (~1240 cm⁻¹) B->C Yes (Alcohol) E 1-Methylimidazole Detected B->E No (Heterocycle) D C=N Stretch? (1500-1680 cm⁻¹) C->D Yes (Ether) F Benzyl Alcohol Detected C->F No (Simple Alcohol) G Target Molecule Confirmed D->G Yes (Imidazole)

Logical workflow for the IR spectral deconvolution and identification of the target molecule.

References

  • Analyze the IR spectrum for benzyl alcohol... - proprep.com. Available at: [Link]

  • The molecular structure and conformation of gaseous benzyl alcohol... - scispace.com. Available at:[Link]

  • The C-O Bond III: Ethers By a Knockout - spectroscopyonline.com. Available at: [Link]

  • Imidazole and 1-Methylimidazole Hydrogen Bonding... - acs.org. Available at: [Link]

  • The Big Review V: The C-O Bond - spectroscopyonline.com. Available at: [Link]

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties - nih.gov. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. As a novel researc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, this guidance is synthesized from the known hazards of its constituent chemical motifs—specifically the imidazole core and aromatic alcohols—and data from structurally similar compounds. The protocols herein are designed to be self-validating, prioritizing maximum protection in the face of unknown variables.

Hazard Identification and Proactive Risk Assessment

A full Safety Data Sheet (SDS) for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is not publicly available. However, an analysis of its structure and related compounds allows for a robust, precautionary risk assessment. The primary hazards are anticipated to stem from the imidazole moiety, a class of compounds known for corrosive properties.

A structurally related compound, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, is classified with severe hazard warnings.[1] Based on this, we must assume our target compound presents similar risks until proven otherwise.

Table 1: Inferred Hazard Profile

Hazard Class Category Inferred Risk based on Structural Analogs
Acute Oral Toxicity Category 4 Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage. [1]
Serious Eye Damage/Irritation Category 1 Causes serious eye damage. [1]

| Reproductive Toxicity | Category 1B | Potential to damage fertility or the unborn child (class hazard for Imidazole).[2] |

The imidazole functional group is known to be corrosive and incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[3] All handling and storage procedures must account for these incompatibilities.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the high potential for corrosivity and severe eye/skin damage, a stringent PPE protocol is non-negotiable. Standard laboratory PPE is insufficient; enhanced protection is required.

Eye and Face Protection: A Two-Layer Approach

Due to the risk of irreversible eye damage, eye protection must prevent both splashes and vapor exposure.

  • Primary Protection: Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory at all times when the compound is handled, even in a fume hood.[4]

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles when handling bulk quantities of the solid, preparing solutions, or performing any operation with a heightened risk of splashes or projectiles.[5][6]

Skin and Body Protection: Complete Coverage

Direct skin contact must be avoided. The inferred corrosive nature of the compound necessitates the use of chemical-resistant materials.

  • Gloves: Standard nitrile gloves for incidental contact are acceptable for brief handling of dilute solutions, but for handling the solid compound or concentrated solutions, more robust gloves are required.[7] Always double-glove when handling the pure solid.

    Table 2: Chemical-Resistant Glove Selection

    Glove Material Recommended Use Key Advantages & Disadvantages
    Neoprene Recommended Good resistance to acids, bases, alcohols, and peroxides.[8] Offers good dexterity.
    Butyl Rubber Recommended Excellent resistance to a wide variety of chemicals including acids, bases, and alcohols.[5]

    | Nitrile | Acceptable (Incidental Contact) | Good physical properties but may offer less resistance to corrosive materials during extended contact.[8] |

    Crucially, remove and inspect gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.

  • Body Protection: A flame-retardant laboratory coat is the minimum requirement.[5] For solution preparation or transfers, a chemical-resistant apron worn over the lab coat is strongly advised.

Respiratory Protection

All procedures involving the solid compound or the generation of aerosols/vapors from its solutions must be performed within a certified chemical fume hood.[1][3] This is the primary engineering control to prevent respiratory exposure. Should a large spill occur outside of a fume hood, an appropriate respirator would be required; however, this necessitates prior medical clearance and fit-testing as part of a formal respiratory protection program.[3]

Step-by-Step Operational Plan

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leaks.

  • Segregate: Store the compound in a designated "Corrosives Area" within your chemical storage.[1]

  • Isolate: Ensure storage is in a cool, dry, and well-ventilated location away from direct sunlight and incompatible materials like strong acids and oxidizing agents.[3]

  • Secure: Keep the container tightly sealed and stored in a locked cabinet or secured area to prevent unauthorized access.[9]

Weighing and Solution Preparation
  • Work Area: Designate a specific area within a certified chemical fume hood for all handling activities.[3]

  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[3]

  • Weighing:

    • Don appropriate PPE (double gloves, goggles, face shield, lab coat).

    • Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.

    • Clean the spatula and weighing area immediately after use with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Dissolving:

    • Place the solvent in the reaction vessel first.

    • Slowly add the weighed solid to the solvent while stirring.

    • Be aware of potential exothermic reactions. Monitor the temperature of the vessel.

Emergency and Disposal Protocols

Rapid and correct response to an emergency is critical. All waste must be treated as hazardous.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. [1] Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[1]

Spill Management

For any spill, the priority is personal safety.

Spill_Response_Workflow spill Spill Occurs assess Assess Situation (Size, Location) spill->assess is_minor Is Spill Minor & Contained? assess->is_minor evacuate EVACUATE AREA Alert Others is_minor->evacuate No ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) is_minor->ppe Yes (If Trained) notify Notify Supervisor & EH&S evacuate->notify report Complete Incident Report notify->report contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Sweep Up Solid Place in Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Seal & Label Hazardous Waste decontaminate->dispose dispose->report

Caption: Workflow for Chemical Spill Response.

Waste Disposal

All materials contaminated with {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol are considered hazardous waste.

  • Collection: Collect all waste, including excess solid, contaminated solutions, and disposable PPE, in a dedicated, sealable, and clearly labeled hazardous waste container.[3][9]

  • Labeling: Attach a "Dangerous Waste" label as soon as the first item is added.[3]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal company.[4] Do not pour any waste down the drain.[2][11]

References

  • What are the safety precautions when handling alcohols? - Blog - ZHONGDA. (2025, December 18).
  • Personal Protective Equipment for Chemical Exposures. (2024, July 24). Safe Operating Procedure, University of Nebraska-Lincoln.
  • Standard Operating Procedure: Imidazole. Washington State University.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety.
  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG.
  • HR2-573 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • SAFETY DATA SHEET: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. (2023, September 5). Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Personal protective solutions for Alcohol & Beverage industry applications. DuPont.
  • PRODUCT INFORMATION. Cayman Chemical.
  • Material Safety Data Sheet. Chemicea Pharmaceuticals Pvt Ltd.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol
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{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol
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